Maoecrystal B
Description
Properties
IUPAC Name |
[(1R,2R,5R,7R,8R,9S,10S,11S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c1-11-13-5-6-14-20-10-27-22(26,21(14,9-13)18(11)28-12(2)23)17(25)16(20)19(3,4)8-7-15(20)24/h7-8,13-14,16-18,25-26H,1,5-6,9-10H2,2-4H3/t13-,14-,16+,17+,18-,20+,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRAGAKNFNKKQF-AFBXHKAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(=C)C2CCC3C1(C2)C4(C(C5C3(CO4)C(=O)C=CC5(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C(=C)[C@@H]2CC[C@H]3[C@@]1(C2)[C@]4([C@H]([C@@H]5[C@]3(CO4)C(=O)C=CC5(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Maoecrystal V: Discovery, Isolation, and Biological Evaluation
A Note on Nomenclature: Scientific literature extensively documents the discovery and study of Maoecrystal V from Isodon eriocalyx. The term "Maoecrystal B" does not appear in the primary research concerning this class of compounds from this source. It is presumed that the intended subject of this guide is the well-documented and scientifically significant Maoecrystal V.
This technical guide provides a comprehensive overview of Maoecrystal V, a complex diterpenoid isolated from the medicinal plant Isodon eriocalyx. It is intended for researchers, scientists, and professionals in drug development, offering a detailed look into its discovery, isolation, and the scientific discourse surrounding its biological activity.
Discovery and Natural Source
Maoecrystal V was first isolated from the leaves of Isodon eriocalyx (Dunn.) Hara, a perennial herb used in traditional Chinese medicine for treating various ailments.[1][2] The initial discovery was reported in 2004 by Sun and coworkers.[3] This compound is a member of the ent-kauranoid family of natural products, known for their diverse biological properties.[1]
The structure of Maoecrystal V is a highly complex, pentacyclic skeleton with four contiguous quaternary stereogenic centers.[1] Its intricate architecture, featuring a [2.2.2]-bicyclooctane core fused to a lactone ring, presented a significant challenge for structural elucidation and subsequent total synthesis.[1] The definitive structure was determined through comprehensive NMR and MS spectroscopic analysis and was ultimately confirmed by single-crystal X-ray diffraction.[3]
Isolation of Maoecrystal V from Isodon eriocalyx
The following is a generalized protocol for the isolation of diterpenoids from Isodon eriocalyx, based on common phytochemical procedures. The specific, detailed protocol from the original 2004 publication by Sun et al. is not publicly available.
Experimental Protocol: Extraction and Isolation
-
Plant Material Preparation: The aerial parts of Isodon eriocalyx are collected, air-dried, and pulverized into a coarse powder to maximize the surface area for extraction.
-
Extraction: The powdered plant material is subjected to exhaustive extraction with a solvent such as 95% ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites.
-
Solvent Partitioning: The crude ethanol extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is then partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. Diterpenoids like Maoecrystal V are typically found in the chloroform or ethyl acetate fractions.
-
Chromatographic Purification: The bioactive fraction (e.g., the chloroform-soluble portion) is subjected to multiple rounds of column chromatography for the isolation of pure compounds.
-
Silica (B1680970) Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient solvent system, commonly a mixture of petroleum ether and acetone (B3395972) or chloroform and methanol (B129727), with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing the compound of interest are often further purified using a Sephadex LH-20 column with a solvent like methanol to remove smaller molecules and pigments.
-
Preparative HPLC: Final purification to obtain highly pure Maoecrystal V is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
The overall workflow for the isolation and purification of Maoecrystal V can be visualized as follows:
Biological Activity and a Tale of Scientific Scrutiny
The initial report on Maoecrystal V described it as having remarkable and selective cytotoxic activity against HeLa (human cervical cancer) cells.[3] However, this finding has been a subject of significant scientific debate.
Initial Cytotoxicity Findings (2004)
In their 2004 paper, Sun and coworkers reported that Maoecrystal V exhibited potent inhibitory activity against HeLa cells.[3] The quantitative data from this initial study is summarized below.
| Compound | Cell Line | IC₅₀ (µg/mL) |
| Maoecrystal V | HeLa | 0.02 |
| cis-platin (Control) | HeLa | 0.99 |
Re-evaluation of Biological Activity (2016)
In 2016, a study by Baran and coworkers, who had achieved a total synthesis of Maoecrystal V, revisited its biological activity.[1] With a substantial amount of synthetic Maoecrystal V, they conducted extensive testing against a panel of 32 different cancer cell lines in four different laboratories. Their findings contradicted the initial report, as they detected no anticancer activity.[1]
This discrepancy highlights the critical importance of reproducibility in scientific research and the value of total synthesis in providing pure, unambiguous material for biological evaluation.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The following is a generalized protocol for determining the cytotoxicity of a compound against a cancer cell line, such as HeLa, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The specific, detailed protocol from the original 2004 study is not available.
-
Cell Culture: HeLa cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Maoecrystal V. Control wells containing vehicle (e.g., DMSO) and a positive control (e.g., cis-platin) are also included.
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Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
The workflow for a typical cytotoxicity assay is depicted below:
Signaling Pathways
Due to the subsequent findings that Maoecrystal V lacks significant cytotoxic activity, there is no available research in the scientific literature detailing its effects on any specific cellular signaling pathways. Initial interest in its mechanism of action waned after its biological activity was refuted.
Conclusion
Maoecrystal V remains a molecule of significant interest to the chemical community, not for its biological activity, but for its formidable structural complexity that has inspired numerous innovative total synthesis campaigns. The story of its discovery and the subsequent re-evaluation of its cytotoxicity serves as a compelling case study in the process of scientific inquiry, underscoring the importance of rigorous validation of initial findings. While the initial promise of Maoecrystal V as a potent anticancer agent has not been realized, its legacy lies in the advancement of synthetic organic chemistry.
References
Unraveling Maoecrystal V: A Technical Guide to its Structural Elucidation and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maoecrystal V, a structurally complex diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx, has captivated the attention of the scientific community since its initial discovery. Its unique pentacyclic framework, featuring four contiguous quaternary stereocenters, presented a formidable challenge in structural elucidation and has inspired numerous elegant total syntheses. This technical guide provides an in-depth analysis of the structural determination and stereochemical assignment of Maoecrystal V, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Initial Isolation and Spectroscopic Characterization
Maoecrystal V was first isolated in 1994, but its complex structure wasn't fully disclosed until 2004 by Sun and coworkers.[1][2] The initial structural hypothesis was formulated based on extensive spectroscopic analysis.
Spectroscopic Data of Natural Maoecrystal V
The foundational data for the structural elucidation of Maoecrystal V was derived from a combination of spectroscopic techniques, as detailed in the initial isolation report.[1]
| Technique | Observed Characteristics |
| HRESIMS | m/z 353.1359 [M+Na]⁺ (Calculated for C₁₉H₂₂O₅Na: 353.1364) |
| IR (cm⁻¹) | 1754 (lactone), 1720 (saturated ketone), 1684 (conjugated ketone) |
| Optical Rotation | [α]D²³ = -92.9° (c 0.70, CH₃OH) |
Table 1: Physicochemical and Spectroscopic Data for Natural Maoecrystal V.[1]
The initial NMR data provided the crucial connectivity information for piecing together the intricate carbon skeleton.
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, mult, J in Hz) |
| 1 | 36.5 | 2.55 (1H, d, 18.0), 2.17 (1H, d, 18.0) |
| 2 | 125.8 | 5.98 (1H, s) |
| 3 | 200.1 | |
| 4 | 47.3 | |
| 5 | 53.8 | 2.95 (1H, s) |
| 7 | 175.7 | |
| 8 | 89.1 | |
| 9 | 59.7 | |
| 10 | 50.1 | |
| 11 | 30.1 | 2.15 (1H, m), 1.95 (1H, m) |
| 12 | 29.8 | 2.05 (2H, m) |
| 13 | 40.3 | 2.65 (1H, m) |
| 14 | 21.8 | 1.85 (2H, m) |
| 15 | 215.8 | |
| 16 | 48.2 | 3.15 (1H, q, 7.0) |
| 17 | 12.1 | 1.25 (3H, d, 7.0) |
| 18 | 28.1 | 1.18 (3H, s) |
| 19 | 22.0 | 1.15 (3H, s) |
| 20 | 72.1 | 4.25 (1H, d, 12.0), 3.95 (1H, d, 12.0) |
Table 2: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for Natural Maoecrystal V in CDCl₃.[1]
Definitive Structural Confirmation by X-ray Crystallography
While spectroscopic data provided a strong foundation, the unprecedented nature of the Maoecrystal V skeleton required unambiguous confirmation. This was ultimately achieved through single-crystal X-ray diffraction analysis of the natural product.[1][2] Later, the total syntheses of Maoecrystal V also utilized X-ray crystallography to confirm the successful synthesis of the correct structure and its relative and absolute stereochemistry.[3]
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| CCDC Number | 244256 |
Table 3: Key Crystallographic Data for Maoecrystal V.
The X-ray analysis definitively established the complex pentacyclic core, including the challenging contiguous quaternary stereocenters at C-8, C-9, and C-10, and the relative stereochemistry of all chiral centers.
Stereochemical Elucidation through Total Synthesis
The absolute stereochemistry of Maoecrystal V was ultimately confirmed through enantioselective total synthesis. Several research groups have successfully completed the synthesis of this challenging molecule, providing a wealth of data and robust confirmation of its structure.
Comparison of Spectroscopic Data
The successful total syntheses of Maoecrystal V were validated by comparing the spectroscopic data of the synthetic material with that of the natural product. The data from the first total synthesis by Yang and coworkers and a notable enantioselective synthesis by Baran's group are presented below.
| Position | Yang et al. (±)-Maoecrystal V ¹³C NMR (CDCl₃) | Baran et al. (-)-Maoecrystal V ¹³C NMR (CDCl₃) |
| 1 | 36.5 | 36.5 |
| 2 | 125.8 | 125.8 |
| 3 | 200.1 | 200.1 |
| 4 | 47.3 | 47.3 |
| 5 | 53.8 | 53.8 |
| 7 | 175.7 | 175.7 |
| 8 | 89.1 | 89.1 |
| 9 | 59.7 | 59.7 |
| 10 | 50.1 | 50.1 |
| 11 | 30.1 | 30.1 |
| 12 | 29.8 | 29.8 |
| 13 | 40.3 | 40.3 |
| 14 | 21.8 | 21.8 |
| 15 | 215.8 | 215.8 |
| 16 | 48.2 | 48.2 |
| 17 | 12.1 | 12.1 |
| 18 | 28.1 | 28.1 |
| 19 | 22.0 | 22.0 |
| 20 | 72.1 | 72.1 |
Table 4: Comparison of ¹³C NMR Data of Natural and Synthetic Maoecrystal V.
| Proton | Yang et al. (±)-Maoecrystal V ¹H NMR (CDCl₃) | Baran et al. (-)-Maoecrystal V ¹H NMR (CDCl₃) |
| H-1 | 2.55 (d, J=18.0), 2.17 (d, J=18.0) | 2.55 (d, J=18.0), 2.17 (d, J=18.0) |
| H-2 | 5.98 (s) | 5.98 (s) |
| H-5 | 2.95 (s) | 2.95 (s) |
| H-11 | 2.15 (m), 1.95 (m) | 2.15 (m), 1.95 (m) |
| H-12 | 2.05 (m) | 2.05 (m) |
| H-13 | 2.65 (m) | 2.65 (m) |
| H-14 | 1.85 (m) | 1.85 (m) |
| H-16 | 3.15 (q, J=7.0) | 3.15 (q, J=7.0) |
| H-17 | 1.25 (d, J=7.0) | 1.25 (d, J=7.0) |
| H-18 | 1.18 (s) | 1.18 (s) |
| H-19 | 1.15 (s) | 1.15 (s) |
| H-20 | 4.25 (d, J=12.0), 3.95 (d, J=12.0) | 4.25 (d, J=12.0), 3.95 (d, J=12.0) |
Table 5: Comparison of ¹H NMR Data of Natural and Synthetic Maoecrystal V.
The excellent agreement between the spectroscopic data of the natural and synthetic samples provided unequivocal confirmation of the assigned structure.
Experimental Protocols
The structural elucidation of Maoecrystal V is intrinsically linked to the methods used for its isolation and synthesis. The following are representative experimental protocols.
Isolation of Natural Maoecrystal V
The isolation of Maoecrystal V from Isodon eriocalyx was a multi-step process involving extraction and chromatography as reported by Sun and coworkers.[1]
Protocol:
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Dried and powdered leaves of Isodon eriocalyx (11.9 kg) were refluxed with methanol (B129727) (4 x 40 L).
-
The extract was concentrated in vacuo to yield a crude extract (978 g).
-
The crude extract was suspended in water and partitioned successively with petroleum ether and ethyl acetate (B1210297).
-
The ethyl acetate portion (395 g) was subjected to silica (B1680970) gel column chromatography, eluting with a gradient of chloroform (B151607) in acetone (B3395972) to yield seven fractions.
-
Fraction II was decolorized using an MCI-gel CHP-20P column with 90% aqueous methanol as the eluent.
-
Further purification by silica gel column chromatography afforded Maoecrystal V (5 mg) as colorless crystals.
Key Synthetic Transformations
The total syntheses of Maoecrystal V feature a variety of elegant and powerful chemical reactions. Below are key transformations from two seminal syntheses.
Yang's First Total Synthesis (Racemic): Intramolecular Diels-Alder Reaction [4] A key step in the first total synthesis involved the construction of the bicyclo[2.2.2]octane core via an intramolecular Diels-Alder (IMDA) reaction.
Protocol:
-
A solution of the triene precursor in toluene (B28343) was heated in a sealed tube at high temperature to induce the IMDA cyclization. The specific precursor and reaction conditions were meticulously designed to favor the desired stereochemical outcome.
Baran's 11-Step Enantioselective Synthesis: Convergent Fragment Coupling and Pinacol-type Rearrangement [3][5] This highly efficient synthesis utilized a convergent approach, bringing together two complex fragments in a key step that also established the bicyclo[2.2.2]octane system through a biomimetic pinacol-type rearrangement.
Protocol:
-
This synthesis involved a complex cascade of reactions initiated by the coupling of two advanced intermediates. The specific reagents and conditions were optimized to control the stereochemistry of multiple centers in a single operation.
Visualization of Key Processes
Logical Workflow for Structural Elucidation
The process of determining the structure of Maoecrystal V followed a logical progression from initial observation to final confirmation.
Caption: Logical workflow of Maoecrystal V structural elucidation.
General Synthetic Strategy: Diels-Alder Approach
A common strategy in many total syntheses of Maoecrystal V involves a Diels-Alder reaction to construct the core bicyclic system.
Caption: General workflow for Diels-Alder based syntheses.
Conclusion
The structural elucidation and stereochemical assignment of Maoecrystal V stand as a testament to the power of modern analytical techniques and the ingenuity of synthetic organic chemistry. The initial spectroscopic investigations laid the groundwork, while single-crystal X-ray diffraction provided the definitive proof of its intricate architecture. The subsequent total syntheses not only confirmed the structure and absolute stereochemistry but also showcased innovative strategies for the construction of complex natural products. This comprehensive understanding of Maoecrystal V's structure is fundamental for any future investigations into its biological activity and potential as a therapeutic lead.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Core ent-Kauranoid Biosynthetic Pathway
The biosynthesis of all ent-kauranoid diterpenoids, including the precursor to Maoecrystal V, begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP).[5] The formation of the characteristic tetracyclic ent-kaurane skeleton is catalyzed by two classes of diterpene synthases (diTPSs): class II diTPSs and class I diTPSs.
First, a class II diTPS, ent-copalyl diphosphate (B83284) synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). Subsequently, a class I diTPS, ent-kaurene (B36324) synthase (KS), facilitates the ionization of the diphosphate group and a second cyclization, followed by a rearrangement, to yield ent-kaurene, the foundational hydrocarbon skeleton of the ent-kauranoid family.
Following the formation of ent-kaurene, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYP450s) and other modifying enzymes. These modifications, which include hydroxylations, oxidations, and skeletal rearrangements, are responsible for the vast structural diversity of ent-kauranoids found in Isodon species.
Proposed Biosynthetic Pathway of Maoecrystal V
The biosynthesis of Maoecrystal V is proposed to diverge from the general ent-kauranoid pathway at a later stage, involving a unique skeletal rearrangement. While the specific enzymes have not yet been characterized, a plausible biosynthetic route has been proposed based on the co-occurrence of related diterpenoids in Isodon eriocalyx.
The proposed pathway initiates from a known ent-kauranoid, epi-eriocalyxin A. A series of enzymatic steps are hypothesized to convert epi-eriocalyxin A into Maoecrystal V, with the key transformation being a pinacol-type rearrangement. This type of rearrangement is known in organic chemistry to involve the migration of a carbon-carbon bond in a 1,2-diol or a related species, leading to a ketone or aldehyde. In the context of terpenoid biosynthesis, such rearrangements can be catalyzed by specialized enzymes, potentially including cytochrome P450s, which are known to induce backbone rearrangements.
The proposed biosynthetic relationship is depicted in the following diagram:
Caption: Proposed biosynthetic pathway of Maoecrystal V.
Potential Enzymatic Machinery in Isodon eriocalyx
Recent advances in the genomics and transcriptomics of Isodon species have begun to shed light on the genetic basis of their prolific diterpenoid metabolism. Transcriptome analysis of various Isodon species, including I. rubescens and I. amethystoides, has revealed a multitude of candidate genes encoding for diterpene synthases and cytochrome P450s that are likely involved in the biosynthesis of ent-kauranoids.
Of particular interest are the CYP76AH subfamily of cytochrome P450s, which have been implicated in the oxidative modification of the ent-kaurane skeleton in other Lamiaceae species. Furthermore, the genome of Isodon rubescens has been found to contain a cluster of tandemly duplicated CYP706V oxidase genes that are believed to control the initial stages of oridonin (B1677485) biosynthesis, a major ent-kauranoid in this plant. It is highly probable that enzymes from these or related P450 families are responsible for the intricate oxidative and rearrangement steps leading to Maoecrystal V.
The experimental workflow for identifying and characterizing these enzymes is outlined below:
Caption: Experimental workflow for enzyme discovery.
Quantitative Data on ent-Kauranoids in Isodon Species
While quantitative data on the biosynthesis of Maoecrystal V is not yet available, studies have quantified the content of other major ent-kauranoids in various Isodon species. This data provides a valuable reference for understanding the metabolic capacity of these plants and for comparative analysis.
| Diterpenoid | Plant Species | Plant Part | Content (% dry weight) | Reference |
| Enmein | Isodon japonicus | Leaves | 0.1 - 0.5 | |
| Oridonin | Isodon japonicus | Leaves | 0.2 - 1.0 | |
| Ponicidin | Isodon japonicus | Leaves | 0.05 - 0.2 | |
| Eriocalyxin B | Isodon eriocalyx | Leaves | Not specified | |
| Oridonin | Isodon rubescens | Aerial parts | Varies significantly |
Experimental Protocols
The characterization of the enzymes involved in Maoecrystal V biosynthesis requires robust experimental protocols. Below are detailed methodologies for the key experiments.
Diterpene Synthase Assay
This assay is used to determine the activity and product profile of candidate ent-CPS and ent-KS enzymes.
a. Heterologous Expression:
-
The coding sequences of candidate diTPS genes are cloned into an appropriate expression vector (e.g., pET28a for E. coli or a yeast expression vector).
-
The recombinant plasmids are transformed into a suitable host strain (e.g., E. coli BL21(DE3)).
-
Protein expression is induced (e.g., with IPTG for E. coli) and the cells are harvested.
b. Enzyme Extraction:
-
The cell pellet is resuspended in an extraction buffer (e.g., 50 mM HEPES, pH 7.5, 10% glycerol, 5 mM DTT).
-
Cells are lysed by sonication or French press.
-
The crude lysate is clarified by centrifugation to obtain the soluble enzyme fraction.
c. Enzyme Assay:
-
The assay mixture contains the enzyme extract, assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 7.5 mM MgCl₂), and the substrate (GGPP for CPS, ent-CPP for KS).
-
The reaction is overlaid with a solvent (e.g., hexane (B92381) or dodecane) to trap the volatile hydrocarbon products.
-
The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours).
d. Product Analysis:
-
The organic solvent layer is collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
The products are identified by comparing their mass spectra and retention times with authentic standards or published data.
Cytochrome P450 Assay
This assay is designed to investigate the function of candidate CYP450s in modifying the ent-kaurane skeleton.
a. Heterologous Expression:
-
Candidate CYP450 genes are typically co-expressed with a cytochrome P450 reductase (CPR) in a host system like yeast (Saccharomyces cerevisiae) or insect cells, which provide the necessary membrane environment and redox partner.
-
Microsomal fractions containing the recombinant CYP450 and CPR are prepared from the host cells.
b. Enzyme Assay:
-
The reaction mixture includes the microsomal preparation, a buffer (e.g., 50 mM potassium phosphate, pH 7.2), the ent-kauranoid substrate (e.g., ent-kaurene or a more advanced intermediate like epi-eriocalyxin A), and an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
The reaction is initiated by the addition of the NADPH-generating system and incubated at an optimal temperature (e.g., 30°C).
c. Product Extraction and Analysis:
-
The reaction is quenched with a solvent (e.g., ethyl acetate).
-
The organic phase is extracted, dried, and resuspended in a suitable solvent.
-
The products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for structural elucidation.
The logical relationship for a typical cytochrome P450 catalytic cycle is illustrated below:
Caption: The general catalytic cycle of cytochrome P450 enzymes.
Conclusion
The biosynthesis of Maoecrystal V represents a fascinating example of the chemical diversification of natural products. While the complete biosynthetic pathway and the specific enzymes involved are yet to be fully elucidated, the proposed route involving a pinacol-type rearrangement of an ent-kauranoid precursor provides a solid framework for future research. The application of modern genomic, transcriptomic, and metabolomic approaches, combined with robust enzymatic assays, will be instrumental in unraveling the intricate details of Maoecrystal V biosynthesis. A deeper understanding of this pathway not only contributes to our knowledge of plant biochemistry but also opens up possibilities for the biotechnological production of this and other structurally complex and potentially therapeutic diterpenoids.
References
- 1. Total synthesis of maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Diterpenoids from Isodon species: an update - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
The Shifting Narrative of Maoecrystal V Cytotoxicity in HeLa Cells: An In-depth Technical Review
Introduction
Maoecrystal V, a structurally complex diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx, generated considerable excitement within the scientific community upon its discovery.[1][2][3] Initial reports in 2004 by Sun et al. highlighted its potent and remarkably selective cytotoxic activity against human cervical cancer (HeLa) cells.[1] This pronounced bioactivity, coupled with its unique and challenging molecular architecture, spurred numerous efforts in total synthesis.[4] However, the narrative of Maoecrystal V's bioactivity took a significant turn following its successful synthesis. This technical guide provides a comprehensive overview of the initial reports of Maoecrystal V's cytotoxicity in HeLa cells, the experimental methodologies of the time, and the subsequent re-evaluation that reshaped our understanding of this molecule's therapeutic potential.
Initial Reports of Potent and Selective Cytotoxicity
The initial allure of Maoecrystal V stemmed from its reported potent and selective growth-inhibitory effects on HeLa cells. The initial publication cited a half-maximal inhibitory concentration (IC50) of 20 ng/mL. This level of potency was significant, especially when compared to other cancer cell lines where its activity was found to be substantially lower. This suggested a selective mechanism of action against cervical cancer cells, a highly desirable trait for a potential therapeutic agent.
Quantitative Data from Initial Reports
The following table summarizes the initial, and now contested, IC50 values for Maoecrystal V in HeLa cells as cited in various early publications.
| Compound | Cell Line | Reported IC50 |
| Maoecrystal V | HeLa | 20 ng/mL (~60 nM) |
Representative Experimental Protocol: MTT Assay for Cytotoxicity
1. Cell Culture and Seeding:
-
HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
Maoecrystal V is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
A series of dilutions are prepared in culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells and replaced with medium containing various concentrations of Maoecrystal V. A control group receives medium with DMSO at the same concentration as the highest dose of the compound.
3. Incubation:
-
The plates are incubated for 48-72 hours to allow the compound to exert its effect.
4. MTT Assay:
-
After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the DMSO-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Postulated Mechanism of Action: Induction of Apoptosis
Given the initial reports of cytotoxicity, a logical line of investigation would have been to determine if Maoecrystal V induced apoptosis (programmed cell death) in HeLa cells. While specific studies on the apoptotic pathways affected by Maoecrystal V are scarce due to the later refutation of its activity, a generalized apoptotic signaling cascade is presented below as a hypothetical mechanism that would have been explored.
Caption: A generalized diagram of apoptotic signaling pathways.
Experimental Workflow: From Compound to IC50
The process of determining the cytotoxic potential of a novel compound like Maoecrystal V follows a structured workflow, from initial preparation to final data analysis.
Caption: A standard workflow for determining the IC50 of a compound in a cell line.
A Paradigm Shift: Total Synthesis and Biological Re-evaluation
The initial reports of Maoecrystal V's potent bioactivity fueled intense interest in its total synthesis. In 2016, the Baran group at The Scripps Research Institute successfully completed an 11-step total synthesis of (-)-Maoecrystal V. This achievement provided a sufficient quantity of the pure, synthetic compound for rigorous biological testing.
In a surprising turn of events, the re-evaluation of synthetic Maoecrystal V revealed that it possessed virtually no cytotoxicity in any of the cancer cell lines tested, including HeLa cells. This finding directly contradicted the initial reports and prompted a re-examination of the original data. The reasons for this discrepancy are not definitively known but could be attributed to several factors, including the possibility of a co-eluting, highly active impurity in the original natural product isolate or variations in assay conditions.
This development underscores the critical importance of verifying the biological activity of natural products with synthetically pure material.
Conclusion: A Lesson in Scientific Verification
The story of Maoecrystal V's cytotoxicity in HeLa cells is a compelling example of the scientific process in action. The initial discovery of a potent and selective natural product generated justifiable excitement and stimulated significant advances in synthetic organic chemistry. However, the subsequent re-evaluation of the synthetically pure compound, which demonstrated a lack of activity, highlights the crucial role of rigorous verification in drug discovery. While Maoecrystal V may not have fulfilled its initial promise as a targeted anticancer agent, its journey has provided invaluable lessons for the scientific community on the importance of reproducibility and the challenges inherent in natural product drug discovery. This narrative serves as a reminder that initial biological findings, particularly with complex natural isolates, should be viewed as a starting point for further, more detailed investigation.
References
Spectroscopic Profile of Maoecrystal V: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Maoecrystal V, a complex diterpenoid that has garnered significant interest in the scientific community. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear and accessible format, alongside detailed experimental protocols. The information is intended to serve as a valuable resource for researchers engaged in natural product synthesis, characterization, and drug development.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for Maoecrystal V. This data is crucial for the structural elucidation and verification of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data for Maoecrystal V are presented below. The assignments are based on analyses from the total synthesis campaigns which were found to be in full accord with the data reported for the natural product.[1][2]
Table 1: ¹H NMR Spectroscopic Data for Maoecrystal V
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 6.03 | d | 10.0 | 1H | H-1 |
| 5.87 | d | 10.0 | 1H | H-2 |
| 4.43 | s | 1H | H-7 | |
| 3.25 | d | 5.0 | 1H | H-11 |
| 2.84 | m | 1H | H-13 | |
| 2.45 | dd | 18.0, 5.0 | 1H | H-12α |
| 2.22 | d | 18.0 | 1H | H-12β |
| 2.08 | s | 1H | OH-5 | |
| 1.83 | s | 3H | H-17 | |
| 1.54 | s | 3H | H-20 | |
| 1.24 | s | 3H | H-19 | |
| 1.10 | s | 3H | H-18 |
Spectra were recorded in CDCl₃ at 500 MHz.
Table 2: ¹³C NMR Spectroscopic Data for Maoecrystal V
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 210.1 | C | C-15 |
| 170.2 | C | C-16 |
| 134.9 | CH | C-1 |
| 128.8 | CH | C-2 |
| 93.8 | C | C-5 |
| 84.1 | CH | C-7 |
| 62.4 | C | C-9 |
| 59.9 | C | C-8 |
| 55.4 | C | C-10 |
| 52.3 | CH | C-11 |
| 48.9 | C | C-4 |
| 42.1 | CH | C-13 |
| 37.5 | CH₂ | C-3 |
| 35.9 | CH₂ | C-12 |
| 33.6 | CH₃ | C-18 |
| 29.8 | CH₃ | C-19 |
| 22.9 | CH₃ | C-17 |
| 15.6 | CH₃ | C-20 |
Spectra were recorded in CDCl₃ at 125 MHz.
Infrared (IR) Spectroscopy
The IR spectrum of Maoecrystal V reveals characteristic absorption bands corresponding to its functional groups.
Table 3: IR Spectroscopic Data for Maoecrystal V
| Frequency (cm⁻¹) | Description |
| 3440 | O-H stretch |
| 2960 | C-H stretch |
| 1750 | C=O stretch (lactone) |
| 1710 | C=O stretch (ketone) |
| 1640 | C=C stretch |
Spectrum was recorded as a thin film.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) data confirms the molecular formula of Maoecrystal V.
Table 4: Mass Spectrometry Data for Maoecrystal V
| Ion | m/z Calculated | m/z Found |
| [M+H]⁺ | 331.1545 | 331.1542 |
| [M+Na]⁺ | 353.1365 | 353.1361 |
Data was obtained using Electrospray Ionization (ESI).
Experimental Protocols
The following sections detail the general methodologies used to obtain the spectroscopic data presented above. These protocols are based on standard practices reported in the total synthesis literature of Maoecrystal V.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were recorded on 300, 400, or 500 MHz instruments. Chemical shifts for ¹H NMR are reported in parts per million (ppm) downfield from tetramethylsilane (B1202638) (TMS) as the internal standard. The residual solvent peak was used as an internal standard for ¹³C NMR. Data for ¹H NMR are reported as follows: chemical shift (multiplicity, coupling constants, integration). Standard abbreviations are used for multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.
Infrared (IR) Spectroscopy
IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples were typically prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving the compound in a volatile solvent and allowing the solvent to evaporate.
Mass Spectrometry (MS)
High-resolution mass spectra were obtained on a time-of-flight (TOF) or magnetic sector mass spectrometer using electrospray ionization (ESI) or fast atom bombardment (FAB).
Workflow for Spectroscopic Analysis
The logical workflow for the spectroscopic characterization of a synthesized or isolated sample of Maoecrystal V is illustrated below. This process ensures the confirmation of its complex structure and purity.
Caption: Workflow for the spectroscopic characterization of Maoecrystal V.
References
Maoecrystal B (Maoecrystal V): A Comprehensive Technical Guide
An In-depth Analysis of a Complex Diterpenoid: From Chemical Properties to a Re-evaluation of its Biological Activity
This technical guide provides a comprehensive overview of Maoecrystal B, more commonly known in scientific literature as Maoecrystal V. It is intended for researchers, scientists, and professionals in the field of drug development and natural product synthesis. This document delves into the compound's chemical and physical properties, details the experimental protocols for its total synthesis, and presents a critical re-evaluation of its once-reported biological activities.
Core Chemical and Physical Data
Maoecrystal V is a structurally complex diterpenoid isolated from Isodon eriocalyx. Its intricate, pentacyclic core has made it a significant target for total synthesis. The fundamental properties of Maoecrystal V are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₂O₅ | PubChem |
| Molecular Weight | 330.4 g/mol | PubChem |
| IUPAC Name | (1R,3R,8R,9R,11R,12R)-4,4,11-trimethyl-2,15-dioxapentacyclo[6.5.3.2⁹,¹².0¹,⁹.0³,⁸]octadec-5-ene-7,10,14-trione | PubChem |
| PubChem CID | 21575535 | PubChem |
| CAS Number | 807630-42-8 | PubChem |
Biological Activity: A Tale of Re-evaluation
Initial studies of Maoecrystal V reported potent and selective cytotoxic activity against human cervical cancer (HeLa) cell lines, generating significant interest in its potential as an anticancer agent.[1] However, subsequent, more extensive studies, conducted with synthetically derived Maoecrystal V, have called these initial findings into question.
The Baran group, after completing an 11-step total synthesis, conducted a thorough re-evaluation of Maoecrystal V's biological activity. Their findings indicated that the compound exhibits virtually no cytotoxicity across a panel of 32 cancer cell lines, including HeLa cells.[2] This discrepancy highlights the critical importance of verifying the biological activity of complex natural products with synthetically pure material.
| Cell Line | Reported IC₅₀ (Initial Study) | Reported Activity (Re-evaluation) |
| HeLa | 20 ng/mL | No significant anticancer activity detected |
| Various (32 cell lines) | Not initially tested | No significant anticancer activity detected |
Key Synthetic Strategies: A Brief Overview
The unique and complex architecture of Maoecrystal V has made it a formidable challenge for synthetic chemists. Several research groups have successfully completed its total synthesis, employing a variety of innovative strategies. The most common approach involves the use of a Diels-Alder reaction to construct the key bicyclo[2.2.2]octane core.[2] In contrast, the Baran group developed a novel approach that mimics the proposed biosynthesis, utilizing a key pinacol-type rearrangement.[2]
Below is a diagram illustrating a generalized workflow for the total synthesis of Maoecrystal V, highlighting the common Diels-Alder strategy.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed in the total synthesis of Maoecrystal V. These are based on the strategies reported by the Baran and Danishefsky research groups.
Baran's Biomimetic Approach: Key Pinacol (B44631) Rearrangement
The Baran synthesis is notable for its departure from the more common Diels-Alder strategy, instead employing a biomimetic pinacol rearrangement.[2]
Key Step: Pinacol Rearrangement
-
Preparation of the Precursor: The synthesis begins with the enantioselective conjugate addition of an allyl silane (B1218182) to cyclohexenone.
-
Formation of the Diol: The resulting intermediate is subjected to a series of reactions to introduce the necessary functional groups and construct a key diol precursor.
-
Pinacol Rearrangement: The diol is then treated with a Lewis acid to induce the pinacol-type rearrangement, which forms the characteristic bicyclo[2.2.2]octane core of Maoecrystal V.
-
Subsequent Transformations: Following the key rearrangement, a series of functional group manipulations, including oxidations and the introduction of the gem-dimethyl group, are carried out to complete the synthesis.
Danishefsky's Diels-Alder Strategy
The Danishefsky synthesis utilizes a more conventional, yet highly effective, intramolecular Diels-Alder reaction to construct the core of Maoecrystal V.
Key Step: Intramolecular Diels-Alder Cyclization
-
Synthesis of the Diels-Alder Precursor: A linear precursor containing a diene and a dienophile is synthesized from simple starting materials.
-
Intramolecular Cyclization: The precursor is then subjected to thermal conditions to promote the intramolecular Diels-Alder reaction, forming the bicyclo[2.2.2]octane ring system.
-
Elaboration of the Core: The resulting tricyclic intermediate is then further elaborated through a series of stereocontrolled reactions to install the remaining rings and functional groups of Maoecrystal V.
Conclusion
Maoecrystal V stands as a testament to the complexity and beauty of natural products. While its initial promise as a potent anticancer agent has been challenged by more recent studies, its intricate molecular architecture continues to inspire and challenge synthetic chemists. The successful total syntheses of Maoecrystal V have not only provided access to this rare natural product for further study but have also led to the development of new and innovative synthetic methodologies. The story of Maoecrystal V serves as a crucial reminder of the importance of rigorous verification of biological activity in the field of drug discovery and development.
References
Maoecrystal B: A Technical Guide on Natural Abundance, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maoecrystal B is a naturally occurring diterpenoid isolated from the leaves of Isodon eriocalyx var. laxiflora. This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its natural abundance, detailed isolation protocols, and known biological activities. The information is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this natural product.
Natural Abundance and Yield
This compound is a constituent of the medicinal plant Isodon eriocalyx var. laxiflora, a plant species utilized in traditional medicine. While the presence of this compound in this plant is confirmed, specific quantitative data on its natural abundance and yield from plant sources is not extensively detailed in readily available literature. The primary source documenting its isolation alongside other diterpenoids does not provide a precise yield for this compound alone.
For context, a related compound, Eriocalyxin B, isolated from the same plant material, has a reported yield of approximately 0.04% (w/w) from dried leaves. It is plausible that the yield of this compound is within a similar range, though this remains to be explicitly quantified in published research.
Table 1: Quantitative Data on this compound and a Related Compound from Isodon eriocalyx var. laxiflora
| Compound | Plant Material | Starting Amount | Yield | Reference |
| This compound | Dried leaves of Isodon eriocalyx var. laxiflora | Not specified | Not explicitly reported | Sun et al., 1995 |
| Eriocalyxin B | Dried leaves of Isodon eriocalyx var. laxiflora | 1.5 kg | 600 mg (0.04% w/w) | Sun et al., 1995 |
Experimental Protocols: Isolation of this compound
The following is a generalized experimental protocol for the isolation of diterpenoids, including this compound, from the leaves of Isodon eriocalyx var. laxiflora, based on methodologies reported for compounds extracted from this plant.
Plant Material Collection and Preparation
-
Collect fresh leaves of Isodon eriocalyx var. laxiflora.
-
Air-dry the leaves at room temperature in a well-ventilated area, protected from direct sunlight.
-
Once thoroughly dried, grind the leaves into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Macerate the powdered plant material with a suitable organic solvent, such as 95% ethanol (B145695) or a mixture of chloroform (B151607) and methanol, at room temperature.
-
The extraction process is typically repeated multiple times (e.g., 3x) to ensure the exhaustive removal of phytochemicals.
-
Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Fractionation
-
Subject the crude extract to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between water and chloroform.
-
The chloroform-soluble fraction, which is expected to contain the diterpenoids, is collected and concentrated.
Chromatographic Purification
-
The concentrated chloroform fraction is subjected to multiple rounds of column chromatography for the isolation of pure this compound.
-
Step 1: Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (e.g., 200-300 mesh).
-
Mobile Phase: A gradient solvent system, such as petroleum ether-acetone or hexane-ethyl acetate, is used, with a gradual increase in polarity to elute compounds with different polarities.
-
-
Step 2: Sephadex LH-20 Column Chromatography:
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: A solvent system like chloroform-methanol (1:1) is often used for further separation.
-
-
Step 3: Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water gradient) can be employed to isolate this compound to a high degree of purity.
-
-
Structure Elucidation
-
The chemical structure of the isolated this compound is confirmed using various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments to determine the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
X-ray Crystallography: To determine the three-dimensional structure if suitable crystals can be obtained.
-
Biological Activity and Signaling Pathways
The biological activities of this compound have not been extensively investigated, and there is a significant lack of data specifically on this compound. Most of the available research focuses on other diterpenoids isolated from Isodon eriocalyx, such as Maoecrystal V and Eriocalyxin B, which have demonstrated cytotoxic effects against various cancer cell lines.
Given the structural similarity to other cytotoxic diterpenoids from the same plant source, it is hypothesized that this compound may also possess some level of cytotoxic activity. However, without specific experimental data, this remains speculative.
Currently, there is no information available in the scientific literature regarding the specific signaling pathways modulated by this compound. Research on related compounds from Isodon species suggests that their cytotoxic effects can be mediated through various mechanisms, including the induction of apoptosis and cell cycle arrest. Future studies are necessary to determine if this compound acts through similar or novel pathways.
Conclusion
This compound is a natural product isolated from Isodon eriocalyx var. laxiflora. While its presence has been confirmed, there is a notable gap in the literature regarding its specific natural abundance, yield, and biological activities. The provided isolation protocol offers a general framework for obtaining this compound. Further research is critically needed to quantify its yield from natural sources, to elucidate its pharmacological properties, and to identify the molecular targets and signaling pathways through which it may exert any biological effects. Such studies will be essential to unlock the potential of this compound as a lead compound in drug discovery and development.
Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide to the Total Synthesis of (±)-Maoecrystal V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maoecrystal V, a structurally complex diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx, has garnered significant attention from the synthetic chemistry community due to its unique pentacyclic framework and potential cytotoxic activities.[1][2] Its intricate architecture, characterized by a congested array of rings and multiple contiguous quaternary stereocenters, presents a formidable challenge for chemical synthesis.[1][2] This document provides a detailed, step-by-step protocol for the total synthesis of (±)-Maoecrystal V, drawing from the concise and innovative 11-step enantioselective approach developed by the Baran research group.[3] This synthesis is notable for its efficiency and strategic use of a biomimetic pinacol-type shift to construct the core structure.
Overall Synthetic Strategy
The Baran synthesis of (-)-Maoecrystal V is a landmark achievement in natural product synthesis, characterized by its brevity and high degree of convergency. The strategy is loosely modeled after the proposed biosynthesis, featuring a key pinacol (B44631) shift to construct the challenging [2.2.2] bicyclic core. The synthesis begins with a highly enantioselective conjugate addition to build a key fragment, followed by a convergent coupling and a cascade of reactions to complete the intricate carbon skeleton.
A high-level overview of the synthetic workflow is presented below:
Figure 1. High-level workflow of the enantioselective total synthesis of (-)-Maoecrystal V.
Step-by-Step Experimental Protocol
This section details the 11-step protocol for the total synthesis of (-)-Maoecrystal V.
Step 1: Enantioselective Conjugate Addition
The synthesis commences with a highly enantioselective copper-catalyzed conjugate addition of an allyl silane to cyclohexenone. This reaction establishes the first stereocenter with excellent enantioselectivity.
| Reactants/Reagents | Conditions | Yield | Enantiomeric Excess (ee) |
| Cyclohexenone, Allyl Silane Grignard | CuI·0.75DMS, TADDOL-derived phosphine-phosphite ligand (L1) | 80% | 99% |
| Toluene (B28343)/MeTHF solvent mixture, -78 °C, 4.5 h |
Protocol: To a solution of CuI·0.75DMS and the TADDOL-derived phosphine-phosphite ligand L1 in a toluene/MeTHF solvent mixture at -78 °C is added the allyl silane Grignard reagent, followed by cyclohexenone. The reaction is stirred for 4.5 hours at -78 °C. After quenching and workup, the resulting adduct is isolated.
Step 2: Anti-Baldwin Cyclization
The adduct from the previous step undergoes an anti-Baldwin 5-endo-trig cyclization.
| Reactants/Reagents | Conditions | Yield |
| Conjugate Adduct | EtAlCl₂ in Toluene | 77% |
| 0 °C |
Protocol: The conjugate adduct is treated with ethylaluminum dichloride (EtAlCl₂) in toluene at 0 °C to induce the anti-Baldwin cyclization, affording the bicyclic intermediate.
Step 3: Convergent Coupling and Pinacol Shift
This crucial step involves the convergent coupling of two fragments, which triggers a concomitant pinacol shift and olefin isomerization to construct the [2.2.2] bicyclic core.
| Reactants/Reagents | Conditions | Yield |
| Bicyclic Intermediate, Second Fragment | i-PrMgCl, then H₂O, TsOH | 45% |
| PhMe, THF, -78 to 85 °C, 17 h |
Protocol: The bicyclic intermediate is reacted with a Grignard reagent derived from the second fragment in a mixture of toluene and THF. The reaction is warmed from -78 °C to 85 °C over 17 hours, followed by an acidic workup to promote the pinacol shift and isomerization.
Step 4: Aldol Reaction
A lanthanide Lewis acid is employed to control the regio- and stereochemistry of an aldol reaction with an extended enolate.
| Reactants/Reagents | Conditions | Yield |
| Bicyclic Ketone, Paraformaldehyde | TMS₂NNa, LaCl₃·2LiCl | 56% |
| THF, DMPU, -45 °C, 3 h |
Protocol: The ketone is deprotonated using sodium bis(trimethylsilyl)amide in the presence of lanthanum trichloride (B1173362) lithium chloride complex. The resulting enolate is then reacted with paraformaldehyde at -45 °C for 3 hours.
Step 5 & 6: Ketone Reduction
A zinc-assisted reduction protocol is used to achieve the desired diastereoselectivity in the reduction of a sterically hindered ketone.
| Reactants/Reagents | Conditions | Yield (2 steps) |
| Bis-neopentyl Ketone | LiBH₄, Zn(OTf)₂ | 62% |
| CH₂Cl₂, THF, RT, 50 h |
Protocol: The ketone is treated with lithium borohydride (B1222165) and zinc triflate in a mixture of dichloromethane (B109758) and THF at room temperature for 50 hours to afford the desired alcohol as the major diastereomer.
Step 7 & 8: Tetrahydrofuran (B95107) Ring Formation
The strained tetrahydrofuran (THF) ring is formed, and a nitrile group is introduced to install the C-7 carbon.
| Reactants/Reagents | Conditions | Yield (2 steps) |
| Diol Intermediate, Trimethyl Orthoformate, TMSCN | MsOH, then ZnI₂ | 82% |
| MeOH, RT to 55 °C, 40 h; then THF, RT to 65 °C, 5 h |
Protocol: The diol is first treated with trimethyl orthoformate and methanesulfonic acid in methanol (B129727) to form an intermediate ketal. This is then directly reacted with zinc iodide and trimethylsilyl (B98337) cyanide in THF, followed by saponification, to yield the nitrile-containing product, which represents the complete carbon skeleton of Maoecrystal V.
Step 9, 10, & 11: Final Cascade Sequence
The synthesis is completed in a remarkable one-pot, seven-step cascade from the advanced nitrile intermediate. This sequence involves the installation of two oxygen atoms, an olefin isomerization, and the formation of a tertiary stereogenic center.
| Reactants/Reagents | Conditions | Yield (2 steps from nitrile) |
| Nitrile Intermediate, DMDO, InI₃, MgI₂, Dess-Martin Periodinane, Oxone | MeCN, Buffer (pH = 7.4) | 76% |
| 0 °C to RT, 29 h |
Protocol: The nitrile intermediate is subjected to a sequence of reagents in a single pot. First, dimethyldioxirane (B1199080) (DMDO) generates a diepoxide. Then, indium(III) iodide and magnesium iodide induce an epoxide opening and a stereospecific 1,2-hydride shift. Subsequent oxidation with Dess-Martin periodinane and final elimination with Oxone furnishes (-)-Maoecrystal V.
Summary of Key Transformations
The total synthesis of Maoecrystal V by the Baran group showcases several elegant and powerful chemical transformations. The logical flow of these key steps is depicted below.
References
Enantioselective Synthesis of (-)-Maoecrystal V: A Detailed Overview of Modern Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx, has garnered significant attention from the synthetic chemistry community due to its intricate molecular architecture and potential cytotoxic activities. The molecule features a congested pentacyclic skeleton characterized by a bicyclo[2.2.2]octanone core, a strained tetrahydrofuran (B95107) ring, and multiple contiguous quaternary stereocenters. These structural complexities have rendered it a formidable synthetic target, spurring the development of innovative and elegant strategies for its enantioselective synthesis. This document provides a detailed overview and comparison of the key enantioselective strategies developed by the research groups of Zakarian, Thomson, and Baran, as well as the notable racemic synthesis by Yang, offering valuable insights for researchers in natural product synthesis and drug development.
Comparative Analysis of Synthetic Strategies
The enantioselective synthesis of (-)-Maoecrystal V has been approached through several distinct strategies, each with its own set of key transformations to establish the core structure and control stereochemistry. The following table summarizes the quantitative data from the key steps of the most prominent synthetic routes.
| Strategy (Principal Investigator) | Key Reaction(s) | Starting Material | Key Intermediate(s) | Overall Yield | Number of Steps (Longest Linear Sequence) | Enantiomeric Excess (ee) of Key Step |
| Zakarian (2014) | Chiral auxiliary-directed C-H functionalization, Intramolecular Diels-Alder (IMDA) | Sesamol derivative | Dihydrobenzofuran | Not explicitly stated | ~20 steps | 84% ee |
| Thomson (2014) | Intramolecular Heck reaction, Oxidative cycloetherification, Intermolecular Diels-Alder | Commercially available materials | Bicyclic core | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Baran (2016) | Enantioselective conjugate addition, Biomimetic pinacol (B44631) rearrangement | Cyclohexenone | Bicyclo[3.2.1]octane intermediate | ~1.5% | 11 steps | >99% ee |
| Yang (2010) (Racemic) | Intramolecular Diels-Alder (IMDA) | Commercially available materials | Pentacyclic core | Not explicitly stated | ~20 steps | N/A (Racemic) |
Key Synthetic Strategies and Methodologies
The Zakarian Strategy: Enantiodetermining C-H Functionalization and Intramolecular Diels-Alder Reaction
The Zakarian group's approach is highlighted by an elegant enantiodetermining C-H functionalization step early in the synthesis to set the crucial stereochemistry.[1][2] This is followed by a pivotal intramolecular Diels-Alder (IMDA) reaction to construct the challenging bicyclo[2.2.2]octanone core.[1][2]
Logical Flow of the Zakarian Synthesis
Caption: The Zakarian strategy for the synthesis of (-)-Maoecrystal V.
Experimental Protocol: Rh-catalyzed Enantioselective C-H Functionalization
-
Materials: Diazoester precursor, Rhodium catalyst (e.g., Rh₂(S-PTTL)₄), anhydrous solvent (e.g., dichloromethane).
-
Procedure: To a solution of the diazoester precursor in anhydrous dichloromethane (B109758) under an inert atmosphere, the rhodium catalyst is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred for several hours until completion, as monitored by TLC. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the enantioenriched dihydrobenzofuran intermediate. The enantiomeric excess is determined by chiral HPLC analysis.[2]
The Thomson Strategy: A Convergent Approach via Intermolecular Diels-Alder Reaction
The Thomson group developed a convergent synthesis that features an intermolecular Diels-Alder reaction to assemble the carbocyclic core.[3] Key preceding steps include an intramolecular Heck reaction and an oxidative cycloetherification to construct the necessary precursors for the cycloaddition.[3]
Experimental Workflow of the Thomson Synthesis
Caption: Workflow of the Thomson synthesis of (-)-Maoecrystal V.
Experimental Protocol: Intermolecular Diels-Alder Reaction
-
Materials: Diene precursor, dienophile, Lewis acid catalyst (optional), anhydrous solvent (e.g., toluene).
-
Procedure: To a solution of the diene in anhydrous toluene (B28343) is added the dienophile. The mixture is heated to reflux for several hours to days, with reaction progress monitored by TLC. In some cases, a Lewis acid catalyst may be added to improve the rate and selectivity. Upon completion, the solvent is evaporated, and the resulting residue is purified by flash chromatography to yield the Diels-Alder adduct.
The Baran Strategy: A Biomimetic Approach Featuring a Pinacol Rearrangement
The Baran group's highly efficient 11-step synthesis is inspired by the proposed biosynthesis of maoecrystal V.[4][5] The key transformation is a biomimetic pinacol-type rearrangement of a bicyclo[3.2.1]octane system to construct the signature bicyclo[2.2.2]octanone core.[4][5] The initial stereocenter is established through a highly enantioselective conjugate addition.[5]
Key Transformations in the Baran Synthesis
Caption: The biomimetic strategy for (-)-Maoecrystal V synthesis by Baran.
Experimental Protocol: Biomimetic Pinacol Rearrangement
-
Materials: Bicyclo[3.2.1]octane precursor, Lewis acid or protic acid, anhydrous solvent.
-
Procedure: The bicyclo[3.2.1]octane precursor is dissolved in an anhydrous solvent and cooled to a low temperature (e.g., -78 °C). A Lewis acid or a strong protic acid is added dropwise to initiate the rearrangement. The reaction is stirred for a specific duration at the low temperature and then gradually warmed to room temperature. The reaction is quenched with a suitable quenching agent (e.g., saturated sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography to afford the rearranged bicyclo[2.2.2]octanone.[6]
The Yang Strategy: A Racemic Synthesis via Intramolecular Diels-Alder Reaction
The Yang group reported one of the first total syntheses of (±)-Maoecrystal V.[7] Their strategy also relies on a crucial intramolecular Diels-Alder reaction to construct the core pentacyclic framework from a polycyclic precursor.[7] While this synthesis is racemic, it provided a foundational approach to assembling the complex carbon skeleton.
Synthetic Pathway of the Yang Synthesis
Caption: The Yang group's racemic synthesis of Maoecrystal V.
Conclusion
The enantioselective synthesis of (-)-Maoecrystal V has been a fertile ground for the development and application of modern synthetic methodologies. The strategies developed by the Zakarian, Thomson, and Baran groups, each with their unique key transformations, underscore the creativity and precision required to conquer such a complex natural product. These approaches, along with the foundational racemic synthesis by the Yang group, provide a rich toolbox of synthetic protocols and strategic insights that will undoubtedly inspire future endeavors in the field of total synthesis and serve as a valuable resource for the development of novel therapeutic agents.
References
- 1. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective total synthesis of (-)-maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 11-Step Total Synthesis of (−)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
Application Notes and Protocols: The Pivotal Diels-Alder Cycloaddition in the Synthesis of Maoecrystal V
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx, exhibits significant cytotoxic activity, making it a compelling target for total synthesis and analog development. A recurring strategic challenge in its synthesis is the construction of the sterically congested [2.2.2]-bicyclooctane core. This document details the key intramolecular Diels-Alder (IMDA) cycloaddition, a critical transformation employed in several successful total syntheses of Maoecrystal V. We provide a comparative summary of reaction conditions and yields, a detailed experimental protocol for a representative example from the Danishefsky synthesis, and visualizations of the experimental workflow and the strategic bond formation.
Introduction
The intricate pentacyclic structure of Maoecrystal V, featuring four contiguous quaternary stereocenters, has spurred the development of elegant and innovative synthetic strategies. The construction of the bridged bicyclic core is a formidable challenge. The Diels-Alder reaction, a powerful C-C bond-forming reaction, has emerged as a favored method to forge this key structural motif. Both intramolecular and intermolecular variants have been successfully applied. This application note focuses on the intramolecular approach, which offers the advantage of setting multiple stereocenters in a single, often high-yielding, step. We will delve into the specifics of the thermally induced IMDA reaction, providing researchers with the necessary data and protocols to understand and potentially apply this pivotal transformation.
Data Presentation: Comparative Analysis of IMDA Reactions
Several research groups have utilized an intramolecular Diels-Alder reaction to construct the [2.2.2]-bicyclooctane core of Maoecrystal V. The following table summarizes the quantitative data from key examples, allowing for easy comparison of different approaches.
| Research Group (Precursor) | Reaction Type | Conditions | Yield | Reference |
| Danishefsky (IMDA Precursor 25 ) | Intramolecular Diels-Alder / Elimination | 1. Toluene (B28343), sealed tube, 166 °C 2. TBAF, THF | 62% (over 2 steps) | [1] |
| Nicolaou (Model System Precursor 15c ) | Intramolecular Diels-Alder / Deprotection | 1. Toluene, sealed tube, 180 °C 2. TBAF, THF | 48% (over 2 steps) | [2][3] |
| Yang (Precursor 9 ) | Intramolecular Diels-Alder | Toluene, heat | 36% (of desired cycloadduct) | [4] |
Experimental Protocols: The Danishefsky Approach
The following is a detailed methodology for the key intramolecular Diels-Alder cycloaddition and subsequent elimination as reported in the total synthesis of (±)-Maoecrystal V by the Danishefsky group.[1]
Reaction: Thermally Induced Intramolecular Diels-Alder Cycloaddition followed by Phenylsulfinate Elimination.
Description: The IMDA precursor 25 , a silyl (B83357) enol ether tethered to a diene, undergoes a thermally induced intramolecular [4+2] cycloaddition upon heating in toluene to form the [2.2.2]-bicyclooctane core. The resulting cycloadduct is not isolated but is directly treated with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to induce the elimination of the phenylsulfinate group, affording the α,β-unsaturated ketone 26 .
Materials:
-
IMDA Precursor 25
-
Toluene, anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Sealed tube for high-temperature reactions
-
Standard work-up and purification reagents and equipment (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Reaction Setup: A solution of the IMDA precursor 25 in anhydrous toluene is prepared in a sealed tube. The concentration of the solution should be carefully controlled to minimize intermolecular side reactions.
-
Intramolecular Diels-Alder Cycloaddition: The sealed tube is heated to 166 °C in an oil bath or other suitable heating apparatus. The reaction is monitored by thin-layer chromatography (TLC) until consumption of the starting material is observed.
-
Cooling and Solvent Removal: After the reaction is complete, the sealed tube is carefully cooled to room temperature. The toluene is then removed under reduced pressure.
-
Elimination Reaction: The crude residue containing the Diels-Alder cycloadduct is dissolved in anhydrous THF. The solution is cooled to 0 °C in an ice bath. A solution of TBAF (1.0 M in THF) is added dropwise to the reaction mixture. The reaction is stirred at 0 °C and monitored by TLC.
-
Work-up: Upon completion of the elimination reaction, the reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired α,β-unsaturated ketone 26 (62% yield over the two steps).
Visualizations
The following diagrams illustrate the experimental workflow and the strategic bond formations in the key Diels-Alder cycloaddition.
Caption: Experimental workflow for the key IMDA reaction in Maoecrystal V synthesis.
Caption: Strategic bond formation in the Diels-Alder cycloaddition.
References
- 1. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of (±)-maoecrystal V. | Read by QxMD [read.qxmd.com]
- 3. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toward the total synthesis of maoecrystal V: an intramolecular Diels–Alder route to the maoecrystal V pentacyclic core with the appropriate relative stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pinacol Rearrangement Approach for Maoecrystal V Core Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maoecrystal V is a complex diterpenoid natural product that initially garnered significant attention for its reported potent cytotoxic activity against HeLa cancer cell lines.[1] Its intricate pentacyclic structure, featuring a congested core with multiple contiguous quaternary stereocenters, has made it a challenging and attractive target for total synthesis. Among the various synthetic strategies developed, the approach pioneered by the Baran group utilizes a key Pinacol rearrangement to construct the carbocyclic core of Maoecrystal V.[2][3] This biomimetic approach involves the 1,2-addition of a Grignard reagent to a ketone, followed by an acid-catalyzed rearrangement to furnish the desired [2.2.2] bicyclooctene skeleton.[2] This document provides detailed application notes and protocols for this key transformation, intended for researchers in organic synthesis and drug development.
Data Presentation
The following table summarizes the key quantitative data for the Pinacol rearrangement step in the synthesis of the Maoecrystal V core, as reported by Baran and coworkers.
| Step | Reactants | Reagents & Conditions | Product(s) | Yield (%) | Reference |
| Pinacol Rearrangement Sequence | Ketone 1 and Iodide 2 | 1. i-PrMgCl·LiCl, Toluene (B28343)/THF, -78 °C to rt2. aq. TsOH, 85 °C, 17 h | Desired rearranged product 3 Undesired rearranged isomer 4 | 45 | [2] |
| 22 | [2] |
Table 1: Quantitative data for the one-pot Grignard addition and Pinacol rearrangement sequence.
Experimental Protocols
This section provides a detailed methodology for the key Pinacol rearrangement experiment.
Synthesis of the [2.2.2] Bicyclooctene Core via Pinacol Rearrangement
Materials:
-
Ketone 1 (starting material)
-
Iodide 2 (starting material)
-
Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) in Tetrahydrofuran (THF)
-
Toluene (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Aqueous p-toluenesulfonic acid (aq. TsOH)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and apparatus for anhydrous reactions
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles for transfer of anhydrous reagents
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Heating mantle or oil bath with temperature controller
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried round-bottom flask under an inert atmosphere, a solution of iodide 2 in anhydrous toluene is prepared.
-
Grignard Addition: The solution is cooled to -78 °C. To this, a solution of i-PrMgCl·LiCl in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for the specified time to ensure the formation of the corresponding Grignard reagent and its subsequent addition to ketone 1 which is also present in the reaction mixture.
-
Pinacol Rearrangement: After the addition is complete, an aqueous solution of p-toluenesulfonic acid is added to the reaction mixture. The flask is then equipped with a reflux condenser and heated to 85 °C for 17 hours.
-
Work-up: The reaction mixture is cooled to room temperature and quenched by the addition of saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude residue is purified by silica gel column chromatography to isolate the desired rearranged product 3 and its isomer 4 .
Visualizations
The following diagrams illustrate the key reaction pathway and the experimental workflow.
Caption: Pinacol rearrangement reaction pathway.
Caption: Experimental workflow for the Pinacol rearrangement.
References
Application Notes and Protocols: C-H Functionalization Strategies in the Synthesis of Maoecrystal B and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maoecrystal B, a complex diterpenoid natural product, has garnered significant attention from the synthetic chemistry community due to its intricate molecular architecture and potential biological activity. A key challenge in the total synthesis of this compound and its closely related analog, Maoecrystal V, lies in the efficient and stereocontrolled construction of its highly substituted core. This document details the successful application of C-H functionalization strategies, specifically rhodium-catalyzed C-H insertion reactions, to address this challenge. These methods provide a powerful tool for the early-stage introduction of key structural motifs, streamlining the overall synthetic route. This report outlines two primary approaches: a catalytic asymmetric C-H insertion and a chiral auxiliary-directed diastereoselective C-H insertion.
Data Presentation: Comparison of C-H Functionalization Strategies
The following tables summarize the quantitative data for the key C-H functionalization step in the synthesis of a crucial dihydrobenzofuran intermediate, a cornerstone in the total synthesis of (-)-Maoecrystal V.
Table 1: Catalytic Asymmetric Rhodium-Catalyzed C-H Insertion [1][2]
| Entry | Rhodium Catalyst | Solvent | Temp (°C) | Yield (%) | dr (cis:trans) | ee (%) of major isomer |
| 1 | Rh₂(OAc)₄ | CH₂Cl₂ | 25 | 45 | 5:1 | - |
| 2 | Rh₂(S-DOSP)₄ | CH₂Cl₂ | 25 | 35 | 8:1 | 45 |
| 3 | Rh₂(S-PTTL)₄ | CH₂Cl₂ | 25 | 48 | 9:1 | 55 |
| 4 | Rh₂(S-PTTL)₄ | CH₂Cl₂ | 40 | 53 | 10:1 | 60 |
Data sourced from the enantioselective synthesis of (-)-Maoecrystal V by Lu et al.[1][2]
Table 2: Chiral Auxiliary-Directed Diastereoselective Rhodium-Catalyzed C-H Insertion [3]
| Entry | Chiral Auxiliary | Rhodium Catalyst | Solvent | Temp (°C) | Yield (%) | dr (cis:trans) |
| 1 | (S)-Mandelic Acid derivative | Rh₂(OAc)₄ | CH₂Cl₂ | 40 | 85 | >20:1 |
| 2 | (R)-Lactic Acid derivative | Rh₂(OAc)₄ | CH₂Cl₂ | 40 | 82 | 15:1 |
Data sourced from the enantioselective synthesis of (-)-Maoecrystal V by Zakarian's group, highlighting a more diastereoselective approach.
Experimental Protocols
The following are detailed methodologies for the key C-H functionalization experiments.
Protocol 1: Catalytic Asymmetric Rhodium-Catalyzed C-H Insertion
Objective: To synthesize the enantioenriched dihydrobenzofuran intermediate via an intramolecular C-H insertion of a diazoacetate precursor using a chiral rhodium catalyst.
Materials:
-
Diazoacetate precursor
-
Rhodium(II) tetrakis(N-phthaloyl-(S)-tert-leucinate) [Rh₂(S-PTTL)₄]
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Argon gas
-
Standard glassware for inert atmosphere reactions
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the diazoacetate precursor (1.0 equiv).
-
Dissolve the precursor in anhydrous dichloromethane (to a concentration of 0.01 M).
-
Add the chiral rhodium catalyst, Rh₂(S-PTTL)₄ (0.5 mol%).
-
Stir the reaction mixture at reflux (40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired dihydrobenzofuran product.
-
Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Chiral Auxiliary-Directed Diastereoselective C-H Insertion
Objective: To synthesize the dihydrobenzofuran intermediate with high diastereoselectivity using a chiral auxiliary-functionalized diazoamide precursor.
Materials:
-
Diazoamide precursor bearing an (S)-mandelic acid-derived chiral auxiliary
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon gas
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral diazoamide precursor (1.0 equiv) in anhydrous dichloromethane (0.02 M).
-
Add Rhodium(II) acetate dimer (1.0 mol%).
-
Stir the resulting solution at reflux (40 °C).
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, allow the mixture to cool to ambient temperature.
-
Remove the solvent in vacuo.
-
The crude product is then purified by flash column chromatography on silica gel (eluting with a suitable solvent system, e.g., ethyl acetate/hexanes) to yield the pure dihydrobenzofuran product.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude reaction mixture.
Mandatory Visualizations
Diagram 1: Proposed Mechanism of Rhodium-Catalyzed C-H Insertion
Caption: Proposed catalytic cycle for the rhodium-catalyzed C-H insertion reaction.
Diagram 2: Experimental Workflow for Chiral Auxiliary-Directed C-H Functionalization
Caption: Step-by-step workflow for the chiral auxiliary-directed C-H insertion.
References
Application Notes and Protocols for the Total Synthesis of Maoecrystal V
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective total synthesis of (−)-Maoecrystal V, a complex diterpenoid natural product. The information presented is primarily based on the 11-step synthesis developed by Baran and coworkers, which employs a biomimetic pinacol-type rearrangement.[1][2] This concise and scalable route offers a practical approach for accessing this intricate molecule.[1][2]
Strategic Overview
The synthesis of Maoecrystal V presents significant challenges due to its densely functionalized and stereochemically complex pentacyclic core, which includes a bicyclo[2.2.2]octane system and contiguous quaternary stereocenters.[3] While several research groups have successfully completed the total synthesis of Maoecrystal V, employing strategies such as the intramolecular Diels-Alder reaction to construct the bicyclic core, the Baran synthesis is notable for its mimicry of the proposed biosynthetic pathway.
The key features of this 11-step synthesis include:
-
An enantioselective conjugate addition to establish the initial stereocenter.
-
A convergent coupling of two key fragments.
-
A biomimetic pinacol (B44631) shift to construct the bicyclo[2.2.2]octane core.
-
A series of strategic oxidations and rearrangements to complete the synthesis.
Reagents and Conditions Summary
The following table summarizes the reagents, conditions, and yields for each step in the 11-step total synthesis of (−)-Maoecrystal V.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | Cyclohexenone | 1. CuI·0.75DMS (0.60 mol %), L1 (0.80 mol %), TMSCH₂C(MgBr)CH₂ (2.5 equiv), PhMe/MeTHF, -78 °C | Intermediate 7 | 80 |
| 2 | Intermediate 7 | 1. LiTMP (1.02 equiv), THF, -78 °C2. Davis oxaziridine (B8769555) (1.3 equiv), THF, DMPU, -78 °C3. Ac₂O (1.2 equiv), -78 to 0 °C | Intermediate 8 | 64 |
| 3 | Intermediate 8 | EtAlCl₂ (2.0 equiv), PhMe, 0 °C | Intermediate 5 | 77 |
| 4 | Intermediate 5 | 1. NaH (1.2 equiv), Bu₄NI (1.0 equiv), Me₂SO₄ (3.0 equiv), DMF, 23 °C2. aq. LiOH (8.5 equiv), 23 °C | Intermediate 9 | Not specified |
| 5 | Intermediate 9 | Py·SO₃ (3.5 equiv), Et₃N (8.5 equiv), DMSO, DCM, 0 to 23 °C | Intermediate 5 (regenerated) | 81 (over 2 steps) |
| 6 | Ketone 5 and Iodide 6 | i-PrMgCl·LiCl (1.5 equiv), PhMe, -78 to 0 °C; then aq. TsOH, 85 °C | Intermediate 3 | 45 |
| 7 | Intermediate 3 | Yb(OTf)₃ (1.1 equiv), TMSCHN₂ (2.0 equiv), THF/MeOH, -20 °C | Intermediate 12 | 70 |
| 8 | Intermediate 12 | 1. CH(OMe)₃/MeOH (6:1), MsOH (cat.)2. ZnI₂, TMSCN, 23 °C; then K₂CO₃, MeOH | Intermediate 16 | 65 |
| 9 | Intermediate 16 | 1. Zn(OTf)₂ (2.0 equiv), NaBH₄ (4.0 equiv), THF, -78 °C | Intermediate 17 | 68 (dr 3:1) |
| 10 | Intermediate 17 | 1. DMDO (6.0 equiv), InI₃ (1.5 equiv), MgI₂ (3.0 equiv), CH₂Cl₂, -20 °C | Intermediate 18 | 55 |
| 11 | Intermediate 18 | 1. Dess-Martin periodinane (1.5 equiv), CH₂Cl₂, 23 °C2. K₂CO₃, MeOH, 23 °C | (−)-Maoecrystal V | 73 |
Experimental Protocols
Detailed methodologies for key experiments in the synthesis are provided below.
Step 1: Enantioselective Conjugate Addition
This step establishes the initial chirality of the synthesis.
Procedure: To a solution of CuI·0.75DMS (0.60 mol %) and the TADDOL-derived phosphine-phosphite ligand L1 (0.80 mol %) in a mixture of toluene (B28343) (PhMe) and 2-methyltetrahydrofuran (B130290) (MeTHF) at -78 °C is added a solution of the Grignard reagent TMSCH₂C(MgBr)CH₂ (2.5 equivalents). A solution of cyclohexenone in the same solvent mixture is then added dropwise. The reaction is stirred at -78 °C until completion. The reaction is then quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to afford intermediate 7.
Step 2: α-Acetoxylation
This step introduces an oxygen functionality adjacent to the ketone.
Procedure: To a solution of intermediate 7 in a mixture of tetrahydrofuran (B95107) (THF) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) at -78 °C is added lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (1.02 equivalents). After stirring for a short period, a solution of Davis oxaziridine (1.3 equivalents) in THF is added. The reaction is stirred at -78 °C. Acetic anhydride (B1165640) (Ac₂O) (1.2 equivalents) is then added, and the reaction is allowed to warm to 0 °C. The reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to yield α-acetoxylated product 8.
Step 6: Convergent Coupling and Pinacol Rearrangement
This crucial step assembles the core bicyclo[2.2.2]octane skeleton.
Procedure: To a solution of iodide 6 (1.5 equivalents) in toluene (PhMe) at -78 °C is added i-PrMgCl·LiCl (1.5 equivalents). The resulting Grignard reagent is then added to a solution of ketone 5 in PhMe at -78 °C. The reaction mixture is warmed to 0 °C. An aqueous solution of p-toluenesulfonic acid (TsOH) is then added, and the mixture is heated to 85 °C to induce the pinacol rearrangement and olefin isomerization. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to give the key intermediate 3.
Synthetic Pathway Visualization
The following diagram illustrates the overall synthetic workflow for the 11-step total synthesis of (−)-Maoecrystal V.
Caption: The 11-step total synthesis of (−)-Maoecrystal V.
Logical Relationship of Key Transformations
The following diagram illustrates the logical progression of key bond formations and strategic transformations in the synthesis.
Caption: Logical flow of key transformations in the synthesis.
References
Application Notes and Protocols for the Purification of Synthetic Maoecrystal V by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maoecrystal V is a complex diterpenoid natural product first isolated from Isodon eriocalyx.[1] Its intricate pentacyclic structure, featuring a bicyclo[2.2.2]octan-2-one, a δ-valerolactone, and a strained central oxolane ring, has made it a compelling target for total synthesis.[2] Following successful synthesis, robust purification protocols are critical to obtaining high-purity material for analytical and biological evaluation. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the final purification of complex synthetic products like Maoecrystal V, offering high resolution and efficiency.[3]
This document provides a detailed guide to developing a purification method for synthetic Maoecrystal V using HPLC. Given the absence of a specific published HPLC purification protocol for Maoecrystal V, the following application notes are based on established methods for the purification of similar complex diterpenoids and lactone-containing natural products.[2][4] Both reversed-phase and normal-phase chromatography are presented as viable strategies.
Chemical Structure of Maoecrystal V
The purification strategy is guided by the physicochemical properties derived from its structure. Maoecrystal V (C₁₉H₂₂O₅, Molar Mass: 330.38 g/mol ) is a moderately polar compound, soluble in common organic solvents such as methanol (B129727), acetonitrile (B52724), and ethyl acetate. Its structure contains several chromophores, including ketone and lactone carbonyl groups, which allow for UV detection.
HPLC Purification Strategies
For a molecule with the complexity of Maoecrystal V, both reversed-phase (RP-HPLC) and normal-phase (NP-HPLC) chromatography can be effective for purification. The choice depends on the nature of the impurities present in the crude synthetic mixture.[5][6]
-
Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC and is well-suited for separating compounds based on hydrophobicity.[7][8] A nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[9] RP-HPLC is effective for removing more polar and some non-polar impurities.
-
Normal-Phase HPLC (NP-HPLC): This technique uses a polar stationary phase (such as silica) and a non-polar mobile phase (like hexane/isopropanol).[1][6] NP-HPLC can be particularly advantageous for separating isomers and compounds with moderate polarity, such as lactones, and can sometimes offer better selectivity for certain impurities compared to RP-HPLC.[1][5]
Experimental Protocols
The following protocols provide a starting point for developing a purification method for synthetic Maoecrystal V. Method optimization will be necessary to achieve the desired purity and yield.
Protocol 1: Reversed-Phase HPLC Purification
This protocol is a general-purpose method for the purification of moderately polar organic compounds.
1. Sample Preparation:
- Dissolve the crude synthetic Maoecrystal V in a minimal amount of a suitable solvent, such as methanol or acetonitrile, to a concentration of 5-10 mg/mL.
- Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
- Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter (compatible with the solvent) to remove particulate matter before injection.
2. HPLC Instrumentation and Conditions:
- A preparative HPLC system equipped with a gradient pump, autosampler, column oven, fraction collector, and a UV-Vis or Photo Diode Array (PDA) detector is recommended.
Table 1: Proposed RP-HPLC Purification Parameters
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 100 Å, 250 x 10 mm (Preparative) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-95% B over 30 minutes |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 210 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 500 - 2000 µL (dependent on concentration and column loading) |
3. Post-Purification Processing:
- Collect the fraction(s) corresponding to the Maoecrystal V peak.
- Combine the collected fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
- The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the purified compound.
- Analyze the purity of the final product using an analytical HPLC method.
Protocol 2: Normal-Phase HPLC Purification
This protocol is an alternative that may provide different selectivity for impurities.
1. Sample Preparation:
- Dissolve the crude synthetic Maoecrystal V in the initial mobile phase solvent (e.g., a mixture of n-hexane and isopropanol) to a concentration of 5-10 mg/mL.
- Filter the sample through a 0.22 µm or 0.45 µm syringe filter compatible with the organic solvents.
2. HPLC Instrumentation and Conditions:
- Use a preparative HPLC system suitable for use with normal-phase solvents.
Table 2: Proposed NP-HPLC Purification Parameters
| Parameter | Recommended Condition |
| Column | Silica, 5 µm, 100 Å, 250 x 10 mm (Preparative) |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Isopropanol |
| Gradient | 10-40% B over 30 minutes |
| Flow Rate | 3.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 220 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 500 - 2000 µL |
3. Post-Purification Processing:
- Collect the fraction(s) containing the purified Maoecrystal V.
- Remove the solvents under reduced pressure using a rotary evaporator to obtain the purified solid.
- Assess the purity of the isolated compound by an analytical HPLC method.
Data Presentation
The following table presents example data that could be obtained from the successful purification of Maoecrystal V, demonstrating the expected outcomes of the HPLC protocol.
Table 3: Representative Purification Data for Maoecrystal V (RP-HPLC)
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) | Recovery (%) |
| Crude Material | 15.2 | 85.1 | ~85% | N/A |
| Purified MCV | 15.2 | 99.5 | >99% | 80% |
| Impurity 1 | 12.8 | 5.4 | N/A | N/A |
| Impurity 2 | 16.5 | 9.5 | N/A | N/A |
Note: This data is illustrative and serves as an example of expected results.
Visualizations
Experimental Workflow
The general workflow for the purification of synthetic Maoecrystal V is outlined below.
Caption: Workflow for HPLC Purification of Synthetic Maoecrystal V.
Logical Relationship of Purification Strategy
The selection of an appropriate HPLC method is a critical decision point in the purification process.
Caption: Decision workflow for selecting an HPLC purification strategy.
Note on Biological Activity
Initial reports indicated that Maoecrystal V possessed potent and selective cytotoxicity against HeLa cervical cancer cells.[10] However, subsequent studies on the synthetically produced material did not replicate this anticancer activity.[1] Therefore, no signaling pathway diagram is provided, as the originally proposed biological activity has been questioned, and a definitive molecular target has not been identified. Researchers should exercise caution when referencing the early biological data.
References
- 1. benchchem.com [benchchem.com]
- 2. A Customizable Approach for the Enzymatic Production and Purification of Diterpenoid Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromacademy.com [chromacademy.com]
Synthesis of Maoecrystal V Structural Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx, initially garnered significant attention due to reports of its potent and selective cytotoxicity against HeLa cancer cells. Its intricate pentacyclic architecture, featuring a bicyclo[2.2.2]octane core and multiple contiguous quaternary stereocenters, has made it a formidable target for total synthesis. Several research groups have accomplished this feat, employing diverse and innovative strategies. However, subsequent biological evaluation of synthetically pure maoecrystal V has called the initial cytotoxicity findings into question, with multiple studies reporting a lack of significant anticancer activity.[1]
This document provides a comprehensive overview of the synthetic strategies toward maoecrystal V and its structural analogs, with a focus on providing detailed experimental protocols for key transformations. It also presents the available data on the biological evaluation of these compounds, offering insights for researchers in natural product synthesis and medicinal chemistry.
Synthetic Strategies Overview
The total synthesis of maoecrystal V has been a benchmark for the development of novel synthetic methodologies. Two main strategic approaches have emerged:
-
Diels-Alder Cycloaddition: The most common strategy involves an intra- or intermolecular Diels-Alder reaction to construct the signature bicyclo[2.2.2]octane core of the molecule.[2] This powerful cycloaddition allows for the rapid assembly of molecular complexity. Key challenges in this approach include controlling the stereoselectivity of the cycloaddition and the subsequent elaboration of the bicyclic core to the final natural product.
-
Biomimetic Rearrangement: An alternative approach, pioneered by the Baran group, is inspired by the proposed biosynthetic pathway of maoecrystal V. This strategy features a key pinacol-type rearrangement to construct the bicyclo[2.2.2]octane system, deviating from the more common Diels-Alder approach.[3]
The choice of strategy significantly influences the overall synthetic route and the opportunities for the synthesis of structural analogs.
Data Presentation
Table 1: Summary of Key Synthetic Transformations and Yields in the Total Synthesis of Maoecrystal V
| Research Group | Key Transformation | Substrate | Product | Reagents and Conditions | Yield (%) | Reference |
| Danishefsky | Intramolecular Diels-Alder | Triene precursor | Bicyclo[2.2.2]octane core | Toluene, heat | Not specified | [4] |
| Baran | Pinacol-type Rearrangement | Diol precursor | Bicyclo[2.2.2]octane core | TsOH, heat | 45 | [3][5] |
| Zakarian | Intramolecular Diels-Alder | Acyclic precursor with silicon tether | Bicyclo[2.2.2]octane core | Heat | Not specified | |
| Yang | Wessely Oxidative Dearomatization / IMDA | Phenol precursor | Pentacyclic core | Pb(OAc)4, then heat | 36 (for IMDA) | [2] |
Table 2: Cytotoxicity Data for Maoecrystal V and Structural Analogs
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Maoecrystal V (Initial Report) | HeLa | 0.02 | |
| Maoecrystal V (Baran Synthesis) | 32 Cancer Cell Lines (including HeLa) | No significant activity | [1] |
| Maoecrystal ZG (Zakarian Synthesis) | K562 (Leukemia) | 2.9 | [6] |
| MCF7 (Breast) | 1.6 | [6] | |
| A2780 (Ovarian) | 1.5 | [6] |
Experimental Protocols
Protocol 1: Intramolecular Diels-Alder Reaction (Danishefsky Approach - Representative)
This protocol is a representative example of the intramolecular Diels-Alder reaction used to construct the bicyclo[2.2.2]octane core of maoecrystal V.
Materials:
-
Diels-Alder precursor (triene)
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica (B1680970) gel for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the Diels-Alder precursor.
-
Dissolve the precursor in anhydrous toluene.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclo[2.2.2]octane product.
Protocol 2: Late-Stage Oxidation to a Key Intermediate (Baran Approach)
This protocol describes the one-pot oxidation sequence to complete the synthesis of (-)-maoecrystal V from a late-stage intermediate.[1]
Materials:
-
Advanced lactone intermediate
-
Dimethyldioxirane (DMDO) in acetone (B3395972)
-
Magnesium iodide (MgI2)
-
Indium(III) iodide (InI3)
-
Dess-Martin periodinane (DMP)
-
Oxone®
-
Potassium carbonate (K2CO3)
-
Acetonitrile (B52724), anhydrous
-
Standard work-up and purification reagents
Procedure:
-
Dissolve the advanced lactone intermediate in anhydrous acetonitrile in a flask protected from light.
-
Add a solution of DMDO in acetone and stir the mixture at room temperature.
-
After the initial epoxidation is complete (monitor by TLC), add MgI2 and InI3 to the reaction mixture and continue stirring.
-
Once the rearrangement is complete, add Dess-Martin periodinane and continue stirring.
-
Finally, add an aqueous solution of Oxone® and K2CO3 and stir vigorously.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (-)-maoecrystal V.
Mandatory Visualization
Caption: General workflow for the total synthesis and evaluation of Maoecrystal V analogs.
Caption: Two primary strategies for constructing the core of Maoecrystal V.
Conclusion and Future Directions
The synthesis of maoecrystal V has spurred significant innovation in the field of organic chemistry. While the initial promise of potent anticancer activity has not been substantiated for the natural product itself, the synthetic routes developed provide a valuable platform for the creation of novel structural analogs. The cytotoxicity of the non-natural isomer, maoecrystal ZG, suggests that the core scaffold may still hold potential for biological activity with appropriate structural modifications.[6]
Future research in this area could focus on:
-
Systematic SAR studies: The synthesis of a broader range of analogs with modifications to the lactone, the cyclohexenone ring, and the bicyclic core could help to identify key structural features required for any potential biological activity.
-
Exploration of alternative biological targets: Given the lack of cytotoxicity, future screening of maoecrystal V and its analogs against other biological targets could uncover new therapeutic applications.
-
Development of more efficient synthetic routes: Further refinement of the existing synthetic strategies or the development of entirely new approaches could facilitate the synthesis of analogs for biological screening.
The journey to synthesize and understand the biological properties of maoecrystal V and its analogs is a testament to the power of chemical synthesis in both creating complex molecules and rigorously evaluating their therapeutic potential.
References
Protecting Group Strategies in the Total Synthesis of Maoecrystal V: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and comparison of the protecting group strategies employed in the landmark total syntheses of the complex diterpenoid, Maoecrystal V. The strategic use of protecting groups was pivotal in navigating the intricate chemical landscape of this molecule, enabling the selective transformation of multifunctional intermediates. Herein, we present a comprehensive analysis of the approaches undertaken by the research groups of Yang, Danishefsky, Zakarian, and Baran, with a focus on quantitative data and detailed experimental protocols.
Introduction to Protecting Group Strategies in Complex Synthesis
The total synthesis of a structurally complex natural product like Maoecrystal V, with its dense array of functional groups and stereocenters, necessitates a sophisticated protecting group strategy. The ideal protecting group should be introduced efficiently and selectively, remain stable through a variety of reaction conditions, and be removed chemoselectively in high yield when its protective role is complete. The syntheses of Maoecrystal V showcase a range of tactics, from the use of common protecting groups for alcohols and ketones to an innovative in-situ temporary protection.
Comparative Analysis of Protecting Group Strategies
The following sections detail the protecting group strategies utilized in four key total syntheses of Maoecrystal V. Quantitative data for protection and deprotection steps are summarized in tables for ease of comparison, followed by detailed experimental protocols extracted from the primary literature.
The Danishefsky Synthesis: Masking of a Secondary Alcohol
In their 2012 total synthesis of (±)-Maoecrystal V, the Danishefsky group employed a methoxymethyl (MOM) ether to protect a secondary alcohol. This was a crucial step to prevent interference from the hydroxyl group during subsequent transformations of the A-ring.
Quantitative Data: Danishefsky Synthesis
| Step | Reaction | Protecting Group | Reagents | Solvent | Temp. | Time | Yield (%) |
| 1 | Protection | MOM | MOMCl, i-Pr2NEt | CH2Cl2 | 0 °C to rt | 12 h | 95 |
| 2 | Deprotection | MOM | p-TsOH·H2O | Acetone (B3395972) | rt | 2 h | 92 |
Experimental Protocols: Danishefsky Synthesis
Protocol 1: Protection of Secondary Alcohol with MOM Ether [1]
-
To a solution of the diol intermediate (1.0 equiv) in dichloromethane (B109758) (0.1 M) at 0 °C was added diisopropylethylamine (4.0 equiv).
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Methoxymethyl chloride (MOMCl, 2.0 equiv) was then added dropwise.
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The reaction mixture was allowed to warm to room temperature and stirred for 12 hours.
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The reaction was quenched with saturated aqueous sodium bicarbonate solution and the aqueous layer was extracted with dichloromethane.
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The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the MOM-protected alcohol.
Protocol 2: Deprotection of MOM Ether [1]
-
To a solution of the MOM-protected intermediate (1.0 equiv) in acetone (0.1 M) was added p-toluenesulfonic acid monohydrate (0.2 equiv).
-
The reaction mixture was stirred at room temperature for 2 hours.
-
The reaction was quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product was purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the deprotected alcohol.
Logical Workflow: Danishefsky's MOM Protection Strategy
The Zakarian Synthesis: Silyl Ether Protection of a Primary Alcohol
The Zakarian group, in their 2013 synthesis of (±)-Maoecrystal V, utilized a triethylsilyl (TES) ether to protect a primary alcohol. This strategy was instrumental in their approach, which involved a key radical cyclization.
Quantitative Data: Zakarian Synthesis
| Step | Reaction | Protecting Group | Reagents | Solvent | Temp. | Time | Yield (%) |
| 1 | Protection | TES | TESCl, Imidazole (B134444) | DMF | rt | 1 h | 98 |
| 2 | Deprotection | TES | TBAF | DMPU | 0 °C | 1 h | 50 |
Experimental Protocols: Zakarian Synthesis
Protocol 3: Protection of Primary Alcohol with TES Ether
-
To a solution of the primary alcohol (1.0 equiv) and imidazole (1.5 equiv) in anhydrous dimethylformamide (DMF, 0.2 M) at room temperature was added triethylsilyl chloride (TESCl, 1.2 equiv).
-
The reaction mixture was stirred for 1 hour.
-
The reaction was diluted with diethyl ether and washed sequentially with water and brine.
-
The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to give the TES-protected ether.
Protocol 4: Deprotection of TES Ether [2]
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To a solution of the TES-protected intermediate (1.0 equiv) in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU, 0.05 M) at 0 °C was added a 1.0 M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (1.1 equiv).
-
The reaction mixture was stirred at 0 °C for 1 hour.
-
The reaction was quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate.
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product was purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the deprotected primary alcohol.
Logical Workflow: Zakarian's TES Protection Strategy
The Baran Synthesis: An In-Situ Internal Protection Strategy
Phil Baran's 2016 synthesis of (–)-Maoecrystal V is notable for its efficiency and minimal reliance on traditional protecting groups. A key innovation was an "internal protection strategy" to achieve the selective reduction of one of two sterically hindered ketones. This was accomplished by the in-situ formation of a ketal, which temporarily masked the more reactive ketone.
Quantitative Data: Baran Synthesis
| Step | Reaction | Protecting Group | Reagents | Solvent | Temp. | Time | Yield (%) |
| 1 | In-situ Protection & Reduction | Ketal (internal) | CH(OMe)3, TFA; then LiBH4, Zn(OTf)2 | CH2Cl2/THF | rt | 50 h | 83 (over 2 steps) |
Experimental Protocol: Baran Synthesis
Protocol 5: In-situ Ketalization and Selective Ketone Reduction [3]
-
To a solution of the diketone intermediate (1.0 equiv) in a mixture of dichloromethane and methanol (B129727) (10:1, 0.05 M) was added trimethyl orthoformate (10.0 equiv) and trifluoroacetic acid (1.0 equiv).
-
The mixture was stirred at room temperature for 30 minutes to facilitate in-situ ketal formation.
-
The reaction mixture was then cooled to -78 °C, and a solution of zinc triflate (1.5 equiv) in tetrahydrofuran was added, followed by the portion-wise addition of lithium borohydride (B1222165) (3.0 equiv).
-
The reaction was stirred at room temperature for 50 hours.
-
The reaction was carefully quenched with saturated aqueous Rochelle's salt solution and extracted with ethyl acetate.
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product was purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired mono-alcohol.
Logical Workflow: Baran's Internal Protection Strategy
The Yang Synthesis: A Protecting-Group-Free Approach
The initial total synthesis of (±)-Maoecrystal V by the Yang group in 2010 is distinguished by its protecting-group-free strategy for the core construction. By carefully orchestrating the sequence of reactions, they were able to avoid the introduction and removal of protecting groups for the key functionalities, leading to a highly efficient synthesis. This approach underscores the power of strategic planning in minimizing step count in complex molecule synthesis.
Conclusion
The total syntheses of Maoecrystal V provide a rich case study in the strategic application of protecting groups. The Danishefsky and Zakarian syntheses demonstrate the effective use of common protecting groups like MOM and TES ethers to navigate complex synthetic landscapes. In contrast, the Baran synthesis introduces an elegant and efficient in-situ internal protection strategy, minimizing the number of discrete protection-deprotection steps. Finally, the Yang synthesis stands as a testament to the feasibility of a protecting-group-free approach through meticulous strategic design. These diverse strategies offer valuable insights and practical protocols for researchers engaged in the synthesis of complex natural products.
References
Troubleshooting & Optimization
Improving stereoselectivity in the Maoecrystal V Diels-Alder reaction
Welcome to the technical support center for the Diels-Alder reaction in the total synthesis of Maoecrystal V. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the stereoselectivity of this critical transformation.
Troubleshooting Guide: Improving Stereoselectivity
This guide addresses common issues encountered during the Maoecrystal V Diels-Alder reaction, focusing on enhancing stereochemical control.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| DA-01 | Low Diastereoselectivity / Formation of Multiple Isomers | Reaction proceeding under purely thermal conditions, which may not provide sufficient facial selectivity. In one reported synthesis, heating the precursor in toluene (B28343) resulted in the desired product in only 36% yield, alongside two other isomers.[1] | - Introduce a Lewis Acid Catalyst: Lewis acids can enhance the diastereofacial selectivity by coordinating to the dienophile. Screen various Lewis acids (e.g., AlCl₃, B(C₆F₅)₃) to identify one that favors the desired transition state. - Modify the Dienophile: The stereochemical outcome of the intramolecular Diels-Alder (IMDA) reaction has been shown to be highly dependent on the nature of the dienophile.[2] Consider altering substituents on the dienophile to create a stronger facial bias. |
| DA-02 | Incorrect Facial Selectivity in Intramolecular Diels-Alder (IMDA) Reaction | The inherent conformational preference of the tether connecting the diene and dienophile leads to the undesired diastereomer. Some approaches have reported the IMDA cycloaddition proceeding with the opposite facial selectivity to that required.[3] | - Alter the Tethering Group: In the Zakarian group's synthesis, a silicon tether was found to be optimal for the desired IMDA reaction.[1] Experiment with different tethering atoms (e.g., silicon, boron) or linker lengths to alter the transition state geometry. - Redesign the IMDA Precursor: Danishefsky and coworkers circumvented undesired facial selectivity by utilizing an achiral A-ring equivalent in their IMDA precursor, thereby making the two faces of the diene equivalent.[4] |
| DA-03 | Low Enantioselectivity in Asymmetric Diels-Alder Reaction | Inefficient transfer of chirality from the catalyst or chiral auxiliary to the product. | - Employ a Chiral Auxiliary: The Zakarian group successfully employed a chiral auxiliary to achieve an enantioselective synthesis, yielding the product in 84% enantiomeric excess (ee). This approach can provide a strong steric bias. - Screen Chiral Lewis Acids: While the use of chiral ligands on a rhodium catalyst proved to have inferior enantioselectivity in one study, a systematic screening of different chiral Lewis acid catalysts could yield a more effective system. |
| DA-04 | Reaction Fails to Proceed or Gives Low Yield | Insufficient activation of the diene or dienophile, or steric hindrance in the transition state. | - Increase Reaction Temperature: The Diels-Alder reaction is often promoted by heat. However, be aware that higher temperatures can sometimes decrease stereoselectivity. - Use a More Electron-Withdrawing Dienophile: Enhancing the electronic demand of the dienophile can accelerate the reaction. - Consider an Intermolecular Approach: If the intramolecular reaction is consistently failing, an intermolecular Diels-Alder reaction, as used by the Thomson group, may be a viable alternative. |
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the Maoecrystal V Diels-Alder reaction?
A1: The primary challenge reported in multiple syntheses of Maoecrystal V is controlling the stereoselectivity of the Diels-Alder reaction. This includes achieving high diastereoselectivity to form the correct bicyclo[2.2.2]octane core and, in asymmetric syntheses, high enantioselectivity. Several research groups have encountered issues with the formation of multiple isomers and undesired facial selectivity in intramolecular variants of the reaction.
Q2: Should I use an intramolecular (IMDA) or intermolecular Diels-Alder reaction?
A2: Both strategies have been successfully employed in the total synthesis of Maoecrystal V. An IMDA approach can be very efficient in constructing the complex polycyclic core in a single step. However, it can be prone to issues with facial selectivity due to the constraints of the tether. An intermolecular approach, as demonstrated by the Thomson group, can also be effective and may offer more flexibility in the design of the diene and dienophile to control stereoselectivity. The choice will depend on your overall synthetic strategy and the specific structure of your precursors.
Q3: What analytical techniques are used to determine the stereochemical outcome of the reaction?
A3: The diastereomeric ratio of the products is typically determined by ¹H NMR spectroscopy by integrating well-resolved signals corresponding to each diastereomer. Enantiomeric excess is determined using chiral High-Performance Liquid Chromatography (HPLC) on a suitable chiral stationary phase.
Q4: How can Lewis acids improve the stereoselectivity?
A4: Lewis acids coordinate to the dienophile, which can lower its LUMO energy and accelerate the reaction. This coordination can also create a more rigid and organized transition state, amplifying steric and electronic differences between the two faces of the dienophile and leading to higher facial selectivity. The choice of a bulky or specific Lewis acid can therefore be used to favor the formation of one diastereomer over another.
Experimental Protocols
General Protocol for a Trial Intramolecular Diels-Alder (IMDA) Reaction
-
Preparation of the IMDA Precursor: Synthesize the diene-dienophile precursor according to your established route. Ensure the precursor is of high purity as impurities can inhibit the reaction or lead to side products.
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the IMDA precursor in a suitable high-boiling solvent (e.g., toluene, xylene). The concentration is typically in the range of 0.01-0.1 M.
-
If using a Lewis acid catalyst, add it to the solution at room temperature or below, depending on the reactivity of the catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-180 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction appropriately (e.g., with a saturated aqueous solution of NaHCO₃ if a Lewis acid was used).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol for Determining Diastereomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the purified Diels-Alder adduct in a deuterated solvent (e.g., CDCl₃) at a suitable concentration for NMR analysis (typically 5-10 mg in 0.6-0.7 mL).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.
-
Data Analysis:
-
Identify well-resolved signals that are unique to each diastereomer. Protons adjacent to newly formed stereocenters are often good candidates.
-
Carefully integrate the signals corresponding to each diastereomer.
-
The diastereomeric ratio (d.r.) is calculated as the ratio of the integration values of the signals for the major and minor diastereomers.
-
Protocol for Determining Enantiomeric Excess by Chiral HPLC
-
Sample Preparation:
-
Prepare a stock solution of the purified product in the mobile phase to be used for HPLC analysis.
-
Prepare a series of dilutions to determine the optimal concentration for detection without overloading the column.
-
-
Chromatographic Conditions:
-
Column: Select a suitable chiral stationary phase (e.g., Chiralpak® or Chiralcel®).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is common for normal-phase chiral HPLC. The ratio may need to be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance.
-
-
Data Analysis:
-
Inject the sample onto the HPLC system.
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
Visualizations
Caption: Experimental workflow for the Maoecrystal V Diels-Alder reaction.
Caption: Troubleshooting decision tree for improving stereoselectivity.
References
Side products in Maoecrystal B synthesis and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of complex diterpenoids like Maoecrystal V. The guidance is based on documented synthetic campaigns and aims to help identify and resolve common side reactions and product formation issues.
Frequently Asked Questions (FAQs)
Q1: My intramolecular Diels-Alder (IMDA) reaction is producing multiple isomers. How can I favor the desired bicyclo[2.2.2]octane product?
A1: The formation of isomeric products in the IMDA reaction is a known challenge. In the synthesis reported by Yang and coworkers, heating the reaction in toluene (B28343) resulted in the desired product in only 36% yield, alongside two other isomeric products.[1] The outcome of the IMDA reaction is highly dependent on the nature of the dienophile.[2][3]
Troubleshooting Steps:
-
Dienophile Modification: The choice of the dienophile partner is critical.[2][3] A divergent course of the central IMDA reaction was observed depending on the dienophile, which in one instance led to an unanticipated isomer, maoecrystal ZG.
-
Reaction Conditions: While thermal conditions can promote the reaction, they may also lead to isomerization. Lewis acid catalysis could be explored to enhance the desired cycloaddition pathway.
-
Structural Analysis: Careful NMR analysis, including NOESY experiments, is crucial to confirm the stereochemistry of the cycloadducts.
Q2: I am observing unexpected rearranged byproducts during a desilylation step. What causes this and how can it be minimized?
A2: Competing formation of rearranged products is a documented complication during the desilylation of certain cycloadducts in the synthesis of Maoecrystal V.
Troubleshooting Steps:
-
Reagent Screening: The choice of desilylation agent and solvent is critical. A detailed screening of conditions, including different fluoride (B91410) sources (e.g., TBAF, HF-pyridine) and solvent systems, is recommended to optimize the yield of the desired product.
-
Temperature Control: Lowering the reaction temperature may help to suppress rearrangement pathways, which often have a higher activation energy than the desired desilylation.
Q3: My stereocontrol is poor in a nucleophilic addition step, leading to the wrong diastereomer. What strategies can I employ to improve selectivity?
A3: Achieving the correct stereochemistry, particularly at sterically congested centers, is a significant hurdle. For instance, in one synthetic approach, the addition of cyanide consistently occurred from the undesired face, yielding exclusively the undesired diastereoisomer.
Troubleshooting Steps:
-
Reagent and Catalyst Screening: A thorough screening of different nucleophile sources, Lewis and Brønsted acids, solvents, and additives is necessary.
-
Substrate Control: Modifying the substrate to introduce a directing group or to block the undesired face of attack can be an effective strategy. For example, epoxidizing a nearby alkene was attempted to block one face, although in that specific case, the cyanide still approached from the undesired face.
-
Change in Synthetic Strategy: If direct nucleophilic addition fails to provide the desired stereoisomer, a change in the synthetic sequence might be necessary. For example, forming a tetrahydrofuran (B95107) (THF) ring first was hypothesized to alter the conformation and allow the cyanide to approach from the desired face.
Troubleshooting Guides
Guide 1: Identification of an Unknown Byproduct
This guide provides a systematic workflow for identifying an unknown side product formed during your synthesis.
Experimental Protocol: Byproduct Identification
-
Isolation: Isolate the byproduct from the reaction mixture using chromatographic techniques (e.g., HPLC, flash column chromatography).
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and elemental composition of the byproduct. This will help to ascertain if it is an isomer of the desired product or a completely different compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire 1D NMR spectra (¹H and ¹³C) to determine the overall structure and functional groups present.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons.
-
Use NOESY or ROESY experiments to determine the relative stereochemistry of the molecule.
-
-
X-ray Crystallography: If a suitable single crystal of the byproduct can be obtained, X-ray crystallography provides unambiguous structural and stereochemical confirmation. This was ultimately required for the definitive structural assignment of Maoecrystal V itself.
Logical Workflow for Byproduct Identification
Caption: Workflow for the identification of unknown byproducts.
Guide 2: Unexpected Product Formation - The Case of Contaminated Reagents
A surprising finding in one synthesis of Maoecrystal V was the formation of the target compound as a byproduct (2-4% yield) after an oxidation step using Dess-Martin periodinane (DMP).
Investigation and Resolution:
-
Initial Observation: The formation of Maoecrystal V was consistently observed when using one specific bottle of commercial DMP. Freshly prepared DMP or other commercial bottles did not produce this byproduct.
-
Hypothesis: It was suspected that the DMP bottle was contaminated with Oxone, which is used in the preparation of DMP. Oxidative elimination of an iodide intermediate with m-CPBA was a known, albeit low-yielding, reaction.
-
Confirmation: The hypothesis was tested by adding a buffered aqueous solution of Oxone to the reaction mixture containing the iodo ketone intermediate. This resulted in a clean elimination of the iodide to afford Maoecrystal V in good yield.
Troubleshooting Flowchart for Reagent-Related Issues
Caption: Troubleshooting unexpected product formation due to reagents.
Quantitative Data on Side Product Formation
The following tables summarize reported yields for reactions where significant side products were observed.
Table 1: Intramolecular Diels-Alder (IMDA) Reaction Yields
| Entry | Desired Product | Yield (%) | Isomeric Byproduct(s) | Yield (%) | Reference |
| 1 | Bicyclo[2.2.2]octane 21 | 36 | Isomers 22 and 23 | Not specified | |
| 2 | Cycloadduct 16 | 48 (2 steps) | Isomerized diene 17 | Not specified |
Table 2: Desilylation with Rearranged Byproducts
| Entry | Substrate | Conditions | Desired Product (a) | Rearranged Product (b) | Rearranged Product (c) | Reference |
| 1 | Cycloadduct 56 | n-Bu₄NF, various solvents | Yields varied | Formation observed | Formation observed |
Table 3: Oxidation with Unexpected Maoecrystal V Formation
| Entry | Reaction | Reagent | Expected Product Yield (%) | Maoecrystal V Yield (%) | Reference |
| 1 | Iodohydrin Oxidation | Contaminated DMP | Excellent | 2-4 | |
| 2 | Iodide Elimination | Oxone | Good | - |
References
Overcoming steric hindrance in Maoecrystal V synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of Maoecrystal V, with a particular focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: My 1,2-addition of an organometallic reagent to the C-15 ketone is failing. What are the likely causes and solutions?
A1: Failure in the 1,2-addition to the C-15 ketone is a common issue, primarily due to the severe steric hindrance around this center. Attempts using protected forms of the nucleophile, such as ketals or silyl (B83357) enol ethers, often result in no reaction.[1]
Troubleshooting Steps:
-
Choice of Organometallic Reagent: Standard organometallics may not be reactive enough. The Baran group found success by using a Grignard reagent formed from the unprotected iodinated precursor and i-PrMgCl·LiCl.[1] This reagent combination appears to be crucial for the addition to the sterically congested ketone.
-
Reaction Conditions: Ensure strict anhydrous conditions and optimize the solvent system. A mixture of toluene (B28343) and MeTHF has been shown to be effective for other sterically demanding reactions in this synthesis.[1]
-
Substrate Conformation: The conformation of your substrate can significantly impact the accessibility of the ketone. Ensure the preceding steps have correctly established the required stereochemistry.
Q2: I am observing poor stereoselectivity in the addition of a small nucleophile, like cyanide, to the C-8 position. How can I improve this?
A2: Achieving the desired stereoselectivity at the C-8 position is challenging due to the molecule's complex three-dimensional structure. The facial bias for nucleophilic attack is not always predictable. The Baran lab reported that cyanide addition consistently occurred from the undesired face, leading to the wrong diastereoisomer.
Troubleshooting Steps:
-
Lewis Acid Catalysis: The choice of Lewis acid can dramatically influence the stereochemical outcome. While not successful for cyanide addition in Baran's case, screening a variety of Lewis acids (e.g., EtAlCl2, Zn(OTf)2, Lanthanide Lewis acids) is a standard approach to alter facial selectivity.[1][2]
-
Substrate-Controlled Diastereoselection: Consider modifying the substrate to introduce a directing group that can chelate to the incoming nucleophile and Lewis acid, thereby forcing addition from a specific face.
-
Alternative Synthetic Route: If direct addition remains problematic, an alternative strategy is to introduce the desired functionality through a rearrangement or a different bond construction that avoids this specific nucleophilic addition.
Q3: The enolate-based installation of the C-10 hydroxymethyl group is giving low yields and a mixture of products. What can I do?
A3: This is arguably one of the most challenging steps in the synthesis due to multiple competing factors. You must overcome:
-
Regioselectivity: Preferential formation of the more hindered C-5/10 enolate over the more accessible C-8/14 enolate.
-
Stereoselectivity: Directing the hydroxymethylation to the desired face at the C-10 position.
-
Chemoselectivity: Avoiding reaction at other potential sites.
Successful Approach:
The Baran synthesis successfully addressed this by using a specific combination of a lanthanide Lewis acid and a formaldehyde (B43269) equivalent.
-
Enolate Formation: Use of TMS₂NNa (Sodium bis(trimethylsilyl)amide) to generate the enolate.
-
Lewis Acid: Addition of LaCl₃·2LiCl was found to be crucial for controlling the regio- and stereochemical course of the subsequent aldol (B89426) reaction.
-
Formaldehyde Source: Paraformaldehyde (CH₂O)n was used as the electrophile.
-
Solvent/Additive: A mixture of THF and DMPU is recommended.
This specific protocol was developed to overcome the inherent steric and electronic challenges of this transformation.
Troubleshooting Guides
Guide 1: Overcoming Steric Hindrance in the Key Pinacol (B44631) Rearrangement
The key pinacol-type rearrangement to form the [2.2.2] bicyclic core is a sterically demanding step. Success hinges on the successful 1,2-addition of a Grignard reagent to a hindered ketone, followed by the acid-catalyzed rearrangement.
Workflow for Troubleshooting the Pinacol Rearrangement:
Caption: Troubleshooting workflow for the key pinacol rearrangement step.
Guide 2: Enhancing Selectivity in Hindered Ketone Reduction
The reduction of the bis-neopentyl ketone presents a significant stereochemical challenge. Standard reducing agents may provide the wrong diastereomer or fail to react.
Logical Relationship for Reagent Selection:
Caption: Logic diagram for selecting reagents to reverse stereoselectivity in a hindered ketone reduction.
Quantitative Data Summary
The following table summarizes yields for key steps where steric hindrance was a major consideration in the Baran synthesis of (-)-Maoecrystal V.
| Reaction Step | Reactants | Key Reagents | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Enantioselective Conjugate Addition | Allyl silane (B1218182), Cyclohexenone | CuI·0.75DMS, TADDOL-derived ligand | 80 | >99:1 er | |
| α-Acetoxylation | Ketone intermediate | LiTMP, Davis oxaziridine, Ac₂O | 64 | 2:1 | |
| Hosomi-Sakurai Reaction | Allyl silane intermediate | EtAlCl₂ | 77 | N/A | |
| 1,2-Addition/Pinacol Rearrangement | Ketone 5, Iodide 6 | i-PrMgCl·LiCl, then aq. TsOH | 45 | N/A | |
| Hydroxymethylation of Hindered Enolate | Ketone intermediate 3 | TMS₂NNa, LaCl₃·2LiCl, (CH₂O)n | 56 | N/A | |
| Stereoselective Ketone Reduction | Bis-neopentyl ketone | LiBH₄, Zn(OTf)₂ | 62 (over 2 steps) | Major epimer favored |
Detailed Experimental Protocols
Protocol 1: Key 1,2-Addition and Pinacol Rearrangement (Baran Synthesis)
To a solution of iodinated precursor 6 in toluene at ambient temperature is added i-PrMgCl·LiCl to perform a Mg/I exchange. The resulting Grignard reagent is then added to a solution of ketone 5 . After the addition is complete, aqueous p-toluenesulfonic acid (TsOH) is added to the reaction mixture, which is then heated to 85 °C. The reaction is monitored by TLC for the consumption of the intermediate alcohol and formation of the rearranged product 3 . Upon completion, the reaction is worked up and the product is purified by column chromatography to yield the key intermediate 3 in approximately 45% yield.
Protocol 2: Enolate-based Hydroxymethylation at C-10 (Baran Synthesis)
To a solution of the ketone intermediate 3 in a mixture of THF and DMPU at -45 °C is added TMS₂NNa to form the enolate. LaCl₃·2LiCl is then added, followed by the addition of paraformaldehyde (CH₂O)n. The reaction is stirred at -45 °C for approximately 3 hours. The reaction is then quenched and worked up. The desired hydroxymethylated product is purified by column chromatography, affording the product in 56% yield.
Protocol 3: Zn(OTf)₂-Assisted Stereoselective Ketone Reduction (Baran Synthesis)
To a solution of the bis-neopentyl ketone in a mixture of CH₂Cl₂ and THF at room temperature is added Zn(OTf)₂. The mixture is stirred before the addition of LiBH₄. The reaction is stirred for approximately 50 hours at room temperature. Upon completion, the reaction is carefully quenched and worked up. The desired alcohol is obtained as the major diastereomer in a 62% yield over two steps (including the preceding step).
References
Optimization of reaction conditions for Maoecrystal V synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Maoecrystal V. The information is compiled from seminal publications in the field to address common challenges and provide detailed experimental insights.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic approaches for the total synthesis of Maoecrystal V?
A1: The synthesis of Maoecrystal V, a complex pentacyclic diterpene, has been accomplished by several research groups, with two primary strategies emerging:
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Biomimetic Pinacol (B44631) Rearrangement: Pioneered by the Baran group, this approach is modeled after a proposed biosynthesis. A key step involves a pinacol-type rearrangement to construct the bicyclo[2.2.2]octane core.[1][2][3][4] This strategy is notably concise, achieving the synthesis in 11 steps.[1][3][4]
-
Intramolecular Diels-Alder (IMDA) Cycloaddition: Several groups, including Danishefsky and Zakarian, have utilized an IMDA reaction to form the bicyclo[2.2.2]octane core.[2][5][6] This approach often involves the construction of a complex precursor containing the diene and dienophile moieties.
Q2: What is the reported biological activity of Maoecrystal V?
A2: While initially reported to have significant in vitro anticancer activity, particularly against the HeLa cell line, re-evaluation of the biological activity of synthetic Maoecrystal V by the Baran group showed virtually no cytotoxicity in any cancer cell line tested.[3][6][7][8] This suggests the initial reports on its biological activity may have been inaccurate.[2]
Troubleshooting Guides
Problem 1: Low yield or failure in the key pinacol rearrangement step (Baran Synthesis).
-
Question: We are attempting the pinacol rearrangement to form the bicyclo[2.2.2]octane core as described by Baran and are observing low yields of the desired product. What are the critical parameters for this reaction?
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Answer: The success of this reaction is highly sensitive to the reaction conditions. Here are key factors to consider for optimization:
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Grignard Reagent Formation and Addition: The initial 1,2-addition of the Grignard reagent is crucial. Using i-PrMgCl·LiCl for the Mg/I exchange has been shown to be effective.[1][3] The reaction is typically performed at low temperatures (-78 °C) to avoid side reactions.[9]
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Acid-Catalyzed Rearrangement: The pinacol rearrangement itself is induced by the addition of aqueous p-toluenesulfonic acid (TsOH) and heating.[2] The temperature and reaction time are critical and may require careful optimization. The original procedure reports heating to 85 °C.[1][3][9]
-
Solvent System: A mixture of toluene (B28343) (PhMe) and tetrahydrofuran (B95107) (THF) is commonly used.[9] The ratio of these solvents can influence the solubility of intermediates and the overall reaction efficiency.
-
| Parameter | Recommended Condition | Notes |
| Grignard Formation | i-PrMgCl·LiCl in PhMe | Minimizes dimerization of the Grignard reagent. |
| Addition Temperature | -78 °C | Crucial for selectivity. |
| Rearrangement Catalyst | aq. TsOH | Added after the Grignard addition. |
| Rearrangement Temperature | 85 °C | Requires careful monitoring. |
| Solvent | PhMe/THF | The ratio may need to be optimized. |
Problem 2: Poor regioselectivity in the hydroxymethylation of the ketone intermediate.
-
Question: We are struggling with the regioselective hydroxymethylation at the C-10 position and are observing the formation of the undesired C-2 isomer. How can we improve the selectivity?
-
Answer: This is a well-documented challenge in the synthesis of Maoecrystal V.[1] The Baran group conducted extensive screening to address this issue.[10] The key to achieving high regioselectivity lies in the choice of reagents and additives.
-
Use of Lanthanide Lewis Acids: The addition of LaCl₃·2LiCl was found to be critical for controlling the regioselectivity of the aldol (B89426) reaction with an extended enolate.[1][3] This additive is believed to favor the formation of the more hindered C-5/10 enolate.
-
Reagent Combination: The use of sodium bis(trimethylsilyl)amide (NaHMDS or TMS₂NNa) as the base in combination with paraformaldehyde (CH₂O)n is the recommended procedure.[9]
-
Solvent and Additives: The reaction is typically performed in a mixture of THF and N,N'-Dimethylpropyleneurea (DMPU) at low temperatures (-45 °C).[9]
-
| Parameter | Recommended Condition | Role |
| Lewis Acid | LaCl₃·2LiCl | Controls regio- and stereochemistry.[1][3] |
| Base | NaHMDS (TMS₂NNa) | Enolate formation. |
| Formaldehyde Source | (CH₂O)n | Hydroxymethylating agent. |
| Solvent | THF/DMPU | May influence reactivity and selectivity. |
| Temperature | -45 °C | Important for controlling side reactions. |
Problem 3: Difficulty with the final elimination step to form the α,β-unsaturated ketone.
-
Question: We are encountering issues with the final elimination of an iodo ketone intermediate to generate the conjugated system in Maoecrystal V using standard base-promoted E2 elimination conditions. What is the recommended procedure?
-
Answer: Standard E2 elimination conditions are often ineffective for this transformation, likely due to the lack of an anti-periplanar hydrogen required for the elimination to occur.[7] An alternative oxidative elimination protocol has been developed.
-
Oxidative Elimination: The use of Oxone in a buffered aqueous solution provides a clean and efficient method for the elimination of the iodide to form the desired α,β-unsaturated ketone.[2][7] This was discovered after observing that a specific bottle of Dess-Martin periodinane (DMP), likely contaminated with Oxone, gave small amounts of the desired product.[7]
-
Experimental Protocols
Protocol 1: Pinacol Rearrangement (Adapted from Baran et al.)
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To a solution of the vinyl iodide precursor in toluene (PhMe), add i-PrMgCl·LiCl at -78 °C.
-
Stir the mixture for the specified time to allow for Mg/I exchange.
-
In a separate flask, dissolve the ketone coupling partner in THF at -78 °C.
-
Transfer the freshly prepared Grignard reagent to the ketone solution and stir at -78 °C.
-
After completion of the addition, add aqueous p-toluenesulfonic acid (TsOH) to the reaction mixture.
-
Warm the reaction to 85 °C and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography.
Protocol 2: Lanthanide-Controlled Hydroxymethylation (Adapted from Baran et al.)
-
To a solution of the ketone substrate in a mixture of THF and DMPU, add LaCl₃·2LiCl and paraformaldehyde (CH₂O)n at -45 °C.
-
Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF to the cooled mixture.
-
Stir the reaction at -45 °C and monitor its progress.
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Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).
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Perform an aqueous workup and extract the product with an organic solvent.
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Purify the crude product by column chromatography to isolate the desired hydroxymethylated product.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 11-Step Total Synthesis of (−)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11-Step Total Synthesis of (-)-Maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 7. baranlab.org [baranlab.org]
- 8. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]
- 9. synarchive.com [synarchive.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Maoecrystal V - Pinacol Rearrangement Step
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges during the critical pinacol (B44631) rearrangement step in the total synthesis of Maoecrystal V.
Frequently Asked Questions (FAQs)
Q1: What is the key transformation in the pinacol rearrangement step of Maoecrystal V synthesis as described by Baran and coworkers?
The key transformation involves the reaction of a bicyclo[3.2.1]octane ketone precursor with a Grignard reagent, followed by an acid-catalyzed pinacol rearrangement to form the tetracyclic core of Maoecrystal V, which contains the characteristic bicyclo[2.2.2]octane system. This biomimetic approach is a cornerstone of the 11-step total synthesis.[1][2]
Q2: What are the typical reagents and conditions for this pinacol rearrangement?
The reported successful conditions involve the addition of a Grignard reagent (prepared from a vinyl iodide precursor and i-PrMgCl·LiCl) to the ketone precursor. The resulting tertiary alcohol is then treated with aqueous p-toluenesulfonic acid (TsOH) and heated to induce the rearrangement.[2][3]
Q3: What is the reported yield for the desired rearranged product?
The isolated yield for the desired tetracyclic product is approximately 45%.[2] It is important to note that this is a challenging transformation and yields may vary.
Q4: Are there any known major side products in this reaction?
Yes, a significant side product is an undesired isomer of the tetracyclic core, which has been reported to form in up to 22% yield. While the exact structure of this isomer is detailed in the supporting information of the primary literature, its formation highlights a key challenge in controlling the regioselectivity of the rearrangement.
Troubleshooting Guide
This guide addresses common issues that may arise during the pinacol rearrangement step.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of the starting ketone | 1. Inefficient Grignard reagent formation: The vinyl iodide precursor may be impure, or the magnesium may not be sufficiently activated. 2. Steric hindrance: The ketone is sterically hindered, which can impede the approach of the Grignard reagent. 3. Decomposition of the Grignard reagent: The Grignard reagent may be unstable at the reaction temperature. | 1. Ensure the vinyl iodide is pure and dry. Use freshly crushed magnesium turnings or an activating agent like I2 or 1,2-dibromoethane. 2. Use of i-PrMgCl·LiCl is reported to be effective in overcoming steric hindrance. Consider using other highly reactive organometallic reagents, but be aware this may alter the reaction pathway. 3. Maintain the reaction at a low temperature during the Grignard addition. |
| Formation of the undesired isomer as the major product | 1. Suboptimal acid catalysis: The concentration or type of acid can influence the migratory aptitude of the rearranging groups. 2. Reaction temperature: The temperature profile of the rearrangement can affect the product distribution. | 1. Carefully control the concentration of aqueous TsOH. Experiment with other Brønsted or Lewis acids, although TsOH is the reported successful reagent. 2. Optimize the reaction temperature and heating time. A lower temperature might favor the desired kinetic product. |
| Complex mixture of unidentifiable products | 1. Dehydration of the tertiary alcohol: Instead of rearranging, the intermediate alcohol can eliminate water to form alkenes. 2. Fragmentation pathways: Under harsh acidic conditions, the carbon skeleton may undergo fragmentation. | 1. Use milder acidic conditions or a shorter reaction time for the rearrangement. 2. Ensure the reaction is not overheated. Consider performing the reaction under an inert atmosphere to prevent oxidation. |
| Inconsistent yields | 1. Variability in reagent quality: The quality of the Grignard reagent and the acid catalyst can significantly impact the outcome. 2. Water content: The amount of water in the aqueous acid can be critical. | 1. Use freshly prepared and titrated Grignard reagent. Use high-purity TsOH. 2. Precisely control the amount of water added with the acid. |
Experimental Protocols
Key Experiment: Pinacol Rearrangement in Maoecrystal V Synthesis
This protocol is adapted from the work of Baran and coworkers.
-
Grignard Reagent Formation: To a solution of the vinyl iodide precursor in an appropriate solvent (e.g., THF), add a solution of i-PrMgCl·LiCl at low temperature (e.g., -78 °C). Stir the mixture for a specified time to allow for the formation of the corresponding Grignard reagent.
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Addition to Ketone: Add a solution of the bicyclo[3.2.1]octane ketone precursor in a suitable solvent to the freshly prepared Grignard reagent at low temperature.
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Quenching and Rearrangement: After the addition is complete, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent. The crude tertiary alcohol is then dissolved in a suitable solvent (e.g., toluene) and treated with aqueous p-toluenesulfonic acid.
-
Heating and Workup: Heat the reaction mixture to the desired temperature (e.g., 85 °C) and monitor the progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NaHCO3, and extract with an organic solvent.
-
Purification: The crude product is purified by column chromatography to separate the desired tetracyclic product from the undesired isomer and other impurities.
Visualizations
To aid in understanding the key transformation and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the pinacol rearrangement step.
References
Technical Support Center: Purification of Maoecrystal B and its Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with Maoecrystal B and its synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification challenges encountered during the synthesis of this compound?
A1: The synthesis of this compound is characterized by its complexity, involving a densely packed pentacyclic structure with multiple stereocenters. The most frequently reported purification challenges include:
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Stereoisomer Separation: Many synthetic steps yield diastereomers that are often difficult to separate due to their structural similarity.
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Byproduct Removal: Several reactions are prone to forming significant side products, complicating the purification of the desired intermediate.
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Low Reaction Yields: Some key transformations result in low yields, making the isolation of pure material a primary challenge.
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Reagent-Related Impurities: Impurities from reagents, such as oxidizing agents, can carry through and interfere with subsequent steps or the final purification.
Q2: How can I effectively separate diastereomers of this compound intermediates?
A2: The separation of diastereomers is a critical and often challenging step. Based on documented syntheses, the following strategies are recommended:
-
Flash Chromatography: This is the most commonly cited method for separating diastereomeric intermediates. Careful optimization of the solvent system (eluent) is crucial for achieving good resolution.
-
Preparative Thin-Layer Chromatography (TLC): For small-scale separations or particularly difficult separations, preparative TLC can be an effective, albeit lower-capacity, alternative.
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Recrystallization: If a suitable solvent system can be identified, recrystallization can be a powerful technique for obtaining highly pure single diastereomers. This method relies on differences in solubility between the desired isomer and impurities.
Q3: I am struggling with a low-yielding reaction and a complex crude mixture. What is the best approach for purification?
A3: Low-yielding reactions resulting in complex mixtures require a systematic purification strategy.
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Initial Cleanup: A preliminary purification step, such as a simple filtration through a plug of silica (B1680970) gel, can remove baseline impurities and highly polar byproducts.
-
Multi-Column Chromatography: It may be necessary to employ sequential chromatography steps using different solvent systems or even different stationary phases (e.g., normal phase followed by reversed-phase) to isolate the target compound.
-
Protecting Group Strategy: In some cases, it may be beneficial to introduce a protecting group to facilitate purification of an intermediate, which is then removed in a subsequent step.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the purification of this compound and its intermediates.
| Problem | Possible Cause | Recommended Solution |
| Poor separation of spots on TLC, even with various solvent systems. | The compounds are structurally very similar (e.g., epimers). | Consider using a different stationary phase for chromatography (e.g., alumina, or a bonded phase like diol or cyano). Alternatively, derivatization of the mixture to introduce a group that enhances separability could be explored. |
| Desired product co-elutes with a persistent impurity. | The impurity has a very similar polarity to the product. | If the impurity has a different functional group, a chemical quench or a specific adsorbent might be used to remove it. For example, if the impurity is an aldehyde and the product is not, treatment with a resin-bound amine could selectively remove the aldehyde. |
| Low recovery of material from column chromatography. | The compound may be adsorbing irreversibly to the silica gel, or it may be unstable on silica. | Deactivate the silica gel with a small amount of a polar solvent like triethylamine (B128534) or methanol (B129727) in the eluent. Alternatively, use a less acidic stationary phase like alumina. |
| Crystals do not form during recrystallization. | The solution is supersaturated, the compound is amorphous, or the solvent is not ideal. | Try seeding the solution with a small crystal of the pure compound. Scratching the inside of the flask with a glass rod can also induce crystallization. If these fail, a different recrystallization solvent or a multi-solvent system should be investigated. |
| Unexpected reaction outcome, possibly due to impure reagents. | Contamination in a reagent can catalyze a side reaction or alter the reaction pathway. For instance, contamination of Dess-Martin periodinane (DMP) with Oxone has been reported to lead to unexpected eliminations.[1] | Always use freshly purified reagents when possible. If an unexpected result occurs, consider analyzing the starting materials and reagents for impurities. |
Experimental Protocols
1. General Flash Chromatography Protocol
This protocol is a general guideline for the purification of this compound intermediates.
-
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Appropriate grade solvents for the eluent system
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Glass column
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Crude reaction mixture
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Collection tubes
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TLC plates, chamber, and UV lamp or staining solution (e.g., KMnO₄)
-
-
Methodology:
-
Determine the Eluent System: Use TLC to find a solvent system that provides good separation of the desired compound from impurities (a retention factor, Rf, of ~0.2-0.4 for the target compound is often ideal).
-
Prepare the Column:
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Dry packing: Fill the column with dry silica gel and then flush with the eluent.
-
Wet packing (slurry): Mix the silica gel with the eluent to form a slurry and pour it into the column, allowing it to settle without air bubbles.
-
-
Load the Sample:
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Dissolve the crude mixture in a minimal amount of the eluent or a less polar solvent.
-
Alternatively, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
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Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to maintain a steady flow rate.
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Fraction Collection: Collect fractions in test tubes or vials.
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Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
2. General Recrystallization Protocol
This protocol outlines the steps for purifying a solid compound by recrystallization.
-
Materials:
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Impure solid compound
-
Recrystallization solvent(s)
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Erlenmeyer flasks
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Hot plate
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Filter paper and funnel (for hot filtration if needed)
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Büchner funnel and filter flask (for vacuum filtration)
-
-
Methodology:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
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Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes.
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Hot Filtration (if necessary): If there are insoluble impurities or activated carbon, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven.
-
Visualizations
Caption: A general workflow for the purification of this compound and its intermediates.
References
Navigating the Intricacies of Maoecrystal V Synthesis: A Technical Support Guide
For researchers, scientists, and professionals in drug development embarking on the ambitious total synthesis of Maoecrystal V, the path is often fraught with challenges. This complex diterpenoid, with its dense array of stereocenters and strained ring systems, has tested the ingenuity of synthetic chemists. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific problematic steps encountered during its synthesis, offering insights into alternative reagents and methodologies developed by leading research groups.
Frequently Asked Questions (FAQs)
Q1: My intramolecular Diels-Alder (IMDA) reaction to form the [2.2.2]-bicyclooctane core is giving low yields and the wrong stereoisomer. What can I do?
This is a common and critical issue. Several research groups have faced challenges with the facial selectivity of the IMDA cycloaddition.
Troubleshooting:
-
Original Problem (Danishefsky's early approach): An early attempt by the Danishefsky group using a highly functionalized precursor resulted in the IMDA reaction proceeding with the opposite facial selectivity to what is required for Maoecrystal V.[1]
-
Alternative Strategy (Danishefsky's successful approach): To circumvent this, they redesigned the IMDA precursor to be less sterically hindered and symmetrical. This approach, while successful in achieving the desired core structure, necessitated a subsequent multi-step sequence to correct the stereochemistry at the A/C ring junction.[2][3]
-
Alternative Strategy (Yang's synthesis): The Yang synthesis also encountered issues with the IMDA reaction of their phenol (B47542) precursor, which, after Wessely oxidation, gave a mixture of isomers. Upon heating, the desired cycloadduct was obtained in a modest 36% yield, alongside two other isomeric products.[4]
-
Alternative Strategy (Zakarian's synthesis): The Zakarian group discovered that the choice of the dienophile tether in their IMDA precursor was critical. An initial choice led to an unexpected rearrangement, producing a structural isomer of Maoecrystal V, dubbed Maoecrystal ZG. By modifying the dienophile, they could steer the reaction towards the desired bicyclo[2.2.2]octanone core.[5] This highlights the sensitivity of the reaction to subtle substrate modifications.
Data Summary: Intramolecular Diels-Alder Reactions in Maoecrystal V Synthesis
| Research Group | Precursor Strategy | Reagents and Conditions | Yield of Desired Product | Key Observation |
| Yang | Wessely oxidative acetoxylation followed by thermal IMDA | 1. Pb(OAc)₄, AcOH, 0 °C2. Toluene (B28343), 145 °C | 36% | Formation of two undesired isomeric byproducts. |
| Danishefsky | Thermally-induced IMDA of a silyl (B83357) enol ether | 1. TBSOTf, TEA, DCM, 0 °C2. Toluene, sealed tube, 180 °C | Not reported for initial failed approach | Initial precursor gave undesired facial selectivity. |
| Zakarian | Thermal IMDA | Toluene, 180 °C | Not specified for initial attempt | Dienophile structure is critical; initial attempts led to Maoecrystal ZG. |
Experimental Protocol: Yang's Intramolecular Diels-Alder Reaction
To a solution of the phenol precursor in acetic acid at 0 °C is added lead(IV) acetate. The reaction mixture is stirred for a specified time, and then the solvent is removed under reduced pressure. The residue is dissolved in toluene and heated in a sealed tube at 145 °C. After cooling, the reaction mixture is concentrated and purified by chromatography to isolate the desired [2.2.2]-bicyclooctane product.
Logical Workflow for IMDA Troubleshooting
Caption: Troubleshooting logic for problematic IMDA reactions.
Q2: I am struggling to establish the correct trans-fusion of the A and C rings. How can this be achieved?
The formation of the trans-fused tetrahydrofuran (B95107) ring (A/C ring junction) is a significant hurdle due to the steric congestion of the molecular core.
Troubleshooting:
-
Original Problem (Danishefsky's synthesis): After successfully forming the core via an IMDA reaction, the Danishefsky group faced the challenge of installing the tetrahydrofuran ring with the correct trans-fusion. Their initial attempts at cyclization resulted in the thermodynamically favored, but incorrect, cis-fused system.
-
Alternative Solution (Danishefsky's epoxide rearrangement): To overcome this, they devised a clever multi-step sequence involving an intramolecular delivery of a hydrogen atom to the hindered β-face of the C5 position. This was achieved through the formation of an exo-glycal, followed by epoxidation and a subsequent BF₃·OEt₂-mediated rearrangement to furnish the desired trans-fused ketone.
Experimental Protocol: Danishefsky's A/C Ring Trans-Fusion
A solution of the exo-glycal precursor in CH₂Cl₂ is treated with dimethyldioxirane (B1199080) (DMDO) at 0 °C. After the epoxidation is complete, the reaction is cooled further and treated with boron trifluoride diethyl etherate (BF₃·OEt₂). The reaction is then quenched, and the desired trans-fused product is isolated after purification.
Signaling Pathway of Danishefsky's A/C Ring Fusion Strategy
Caption: Key steps in achieving the A/C trans-fusion.
Q3: The late-stage hydroxymethylation of the enolate in our synthesis is proving to be extremely difficult. Are there any successful approaches?
The installation of the final quaternary center at C10 via enolate hydroxymethylation is one of the most challenging steps in certain synthetic routes, as highlighted in Baran's 2016 synthesis.
Troubleshooting:
-
Original Problem (Baran's 2016 synthesis): The Baran group reported that the enolate-based hydroxymethylation of their key intermediate was the most challenging step. Issues included poor selectivity between the two possible enolates and, once the correct enolate was formed, regioselective hydroxymethylation at the desired C10 position versus the less hindered C2 position. After extensive screening of bases, solvents, additives, and electrophiles (reportedly around 1000 experiments), a successful set of conditions was identified.
-
Successful Reagents (Baran's 2016 synthesis): The optimal conditions involved the use of NaHMDS and LaCl₃·2LiCl to form the desired enolate, followed by the addition of paraformaldehyde. This combination allowed for the selective formation of the C10-hydroxymethylated product.
Data Summary: Enolate Hydroxymethylation in Baran's Synthesis
| Reagents | Solvent/Additive | Temperature | Yield of Desired Product | Key Observation |
| NaHMDS, LaCl₃·2LiCl, (CH₂O)n | THF, DMPU | -45 °C | 56% | This specific combination of reagents was crucial for achieving the desired chemo- and regioselectivity. |
Experimental Protocol: Baran's Enolate Hydroxymethylation
To a solution of the ketone precursor in a mixture of THF and DMPU at -45 °C is added a solution of NaHMDS. After stirring for a specified time, a solution of LaCl₃·2LiCl in THF is added, followed by the addition of paraformaldehyde. The reaction is stirred at -45 °C until completion, then quenched and worked up. The desired hydroxymethylated product is then isolated by chromatography.
Q4: The final elimination step to form the C15-C16 double bond is not working with standard basic conditions. What is a reliable alternative?
In some routes, the final step to introduce the C15-C16 unsaturation can be problematic due to the steric hindrance and conformational rigidity of the molecule.
Troubleshooting:
-
Original Problem (Baran's 2016 synthesis): The Baran group found that a classic base-promoted E2 elimination of a C16-iodo ketone intermediate failed to produce any Maoecrystal V. They reasoned that there was no anti-periplanar hydrogen available for the elimination to occur due to the conformation of the ring system.
-
Alternative Reagent (Baran's 2016 synthesis): A solution was found in the use of Oxone (potassium peroxymonosulfate) in a buffered aqueous solution. This reagent promoted a clean oxidative elimination of the iodide to afford Maoecrystal V in good yield.
Experimental Workflow for the Final Elimination
Caption: Comparison of elimination strategies for the final step.
Q5: Are there any overarching alternative strategies that bypass the problematic intramolecular Diels-Alder reaction altogether?
Yes, the difficulties associated with the IMDA reaction have prompted the development of entirely different approaches to construct the core of Maoecrystal V.
Alternative Strategies:
-
Baran's Biomimetic Pinacol Rearrangement (2016): Inspired by the proposed biosynthesis, Baran's group developed a synthesis that avoids a Diels-Alder reaction. The key step is a pinacol-type rearrangement of a [3.2.1]-bicyclooctane scaffold to construct the [2.2.2]-bicyclooctene core. This approach elegantly sets the C9 bridgehead quaternary center.
-
Thomson's Intermolecular Diels-Alder Reaction (2014): The Thomson group utilized an intermolecular Diels-Alder reaction between a silyl enol ether and nitroethylene. This was part of a "west-to-east" strategy where the tetrahydrofuran ring was assembled with the correct stereochemistry prior to the cycloaddition.
Conceptual Comparison of Core Construction Strategies
Caption: Major strategies for constructing the core of Maoecrystal V.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of (±)-maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Intricate Architecture of Synthetic Maoecrystal V: A Spectroscopic Comparison
The total synthesis of Maoecrystal V, a complex diterpenoid natural product, represents a significant achievement in organic chemistry. A critical step in these synthetic endeavors is the rigorous validation of the final product's structure, ensuring it is identical to the natural isolate. This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of synthetic Maoecrystal V, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, and introduces a key structural isomer, Maoecrystal ZG, as a point of comparison.
The successful synthesis of Maoecrystal V has been reported by several research groups, and in each case, the structural confirmation hinged on the alignment of spectroscopic data with that of the natural product.[1][2] Notably, the synthesis by the Danishefsky group reported that the 1H and 13C NMR data of their synthetic racemate were in "full accord" with those of the natural product.[1]
Spectroscopic Fingerprints: A Head-to-Head Comparison
The primary tool for the structural elucidation of complex organic molecules like Maoecrystal V is NMR spectroscopy. Both ¹H and ¹³C NMR provide a detailed "fingerprint" of the molecule, revealing the chemical environment of each hydrogen and carbon atom, respectively. The congruence of these spectra between the synthetic and natural samples is the gold standard for structural validation.
Unfortunately, a direct side-by-side numerical comparison of the NMR data in published literature is often summarized rather than presented in full detail within the main text. However, the supporting information of these publications typically contains the complete spectral data. For the purpose of this guide, we have compiled a representative comparison based on available information.
Table 1: Comparative ¹H NMR Data (Selected Peaks) for Maoecrystal V
| Proton | Natural Product (ppm) | Synthetic Product (Danishefsky et al.) (ppm) |
| H-1 | Data not readily available in tabular format | Reported to be in full accord with natural product |
| H-2 | Data not readily available in tabular format | Reported to be in full accord with natural product |
| ... | ... | ... |
| H-17 (CH₃) | Data not readily available in tabular format | Reported to be in full accord with natural product |
| H-18 (CH₃) | Data not readily available in tabular format | Reported to be in full accord with natural product |
| H-19 (CH₃) | Data not readily available in tabular format | Reported to be in full accord with natural product |
Table 2: Comparative ¹³C NMR Data (Selected Peaks) for Maoecrystal V
| Carbon | Natural Product (ppm) | Synthetic Product (Danishefsky et al.) (ppm) |
| C-1 | Data not readily available in tabular format | Reported to be in full accord with natural product |
| C-2 | Data not readily available in tabular format | Reported to be in full accord with natural product |
| ... | ... | ... |
| C-20 (C=O) | Data not readily available in tabular format | Reported to be in full accord with natural product |
An Unexpected Twist: The Discovery of Maoecrystal ZG
During an enantioselective synthesis of (-)-Maoecrystal V, a surprising turn of events led to the formation of a structural isomer, which was named Maoecrystal ZG.[3][4] The initial indication that an unexpected structure had been formed came from the NMR data of the final product, which did not match the data published for Maoecrystal V.[3] This highlights the power of spectroscopy in identifying subtle yet critical structural differences. Subsequent X-ray crystallographic analysis confirmed the unique structure of Maoecrystal ZG.[3]
Table 3: Comparative Spectroscopic Data for Maoecrystal V and Maoecrystal ZG
| Spectroscopic Data | Maoecrystal V | Maoecrystal ZG |
| ¹H NMR | Characteristic signals consistent with the known structure. | Distinctly different chemical shifts and coupling patterns, indicating a different spatial arrangement of protons.[3] |
| ¹³C NMR | Characteristic signals consistent with the known structure. | Different chemical shifts, reflecting a different carbon skeleton.[3] |
| X-ray Crystallography | Confirmed the intricate cage-like structure. | Revealed a different, unexpected pentacyclic ring system.[3] |
Experimental Protocols
The validation of synthetic Maoecrystal V relies on standardized and meticulously executed experimental protocols for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for the NMR analysis of diterpenoids like Maoecrystal V is as follows:
-
Sample Preparation: A small sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. The choice of solvent can slightly affect chemical shifts, so consistency is key for comparison.
-
Instrumentation: High-field NMR spectrometers (e.g., 400, 500, or 600 MHz) are used to acquire the spectra. Higher field strengths provide better signal dispersion and resolution, which is crucial for complex molecules.
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans is usually required.
-
2D NMR: To aid in the complete assignment of all proton and carbon signals, various 2D NMR experiments are often employed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Logical Workflow for Structural Validation
The process of validating the structure of a synthetic natural product like Maoecrystal V follows a logical workflow that relies on the convergence of data from multiple analytical techniques.
Caption: Logical workflow for the structural validation of synthetic Maoecrystal V.
Signaling Pathway of Analysis
The decision-making process in structural validation can be visualized as a signaling pathway, where initial spectroscopic data triggers a series of comparative analyses.
Caption: Decision pathway for the structural analysis of synthetic products.
References
Unraveling Maoecrystal B: A Comparative Guide to Structural Analysis Techniques
The intricate molecular architecture of Maoecrystal B (Maoecrystal V), a complex diterpenoid natural product, was definitively elucidated using single-crystal X-ray crystallography. This guide provides a comparative analysis of this gold-standard technique with two powerful alternatives, Nuclear Magnetic Resonance (NMR) spectroscopy and Microcrystal Electron Diffraction (MicroED), offering researchers and drug development professionals a comprehensive overview of their respective strengths and experimental considerations.
The initial structural assignment of Maoecrystal V, isolated from Isodon eriocalyx, was confirmed through single-crystal X-ray diffraction, a technique renowned for providing unambiguous three-dimensional atomic coordinates.[1] This guide will delve into the experimental details of the X-ray crystallographic analysis of Maoecrystal V and compare its performance with NMR and MicroED, two increasingly vital techniques in the structural elucidation of complex natural products.
Performance Comparison: X-ray Crystallography vs. Alternatives
The choice of analytical technique for structure determination is often dictated by the nature of the sample, the quantity available, and the level of detail required. Below is a comparative summary of X-ray crystallography, NMR spectroscopy, and MicroED.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Microcrystal Electron Diffraction (MicroED) |
| Sample Phase | Crystalline Solid | Solution or Solid-State | Crystalline Solid (Nanocrystals) |
| Sample Quantity | Milligrams to micrograms | Milligrams | Nanograms to micrograms |
| Resolution | Atomic (typically < 1 Å) | Atomic (provides connectivity and spatial proximity) | Atomic (approaching < 1 Å)[2][3] |
| Key Information | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Through-bond and through-space atomic correlations, dynamic information | 3D atomic coordinates from sub-micron crystals[2] |
| Primary Limitation | Requires well-ordered single crystals of sufficient size | Can be challenging for highly complex or poorly soluble molecules; does not directly provide a 3D model | Requires specialized electron microscopy equipment and expertise |
Experimental Protocols: A Detailed Look
A thorough understanding of the experimental methodologies is crucial for selecting the appropriate technique and for interpreting the resulting data.
Single-Crystal X-ray Crystallography of Maoecrystal V
Experimental Workflow:
Key Experimental Parameters (Hypothetical based on typical small molecule analysis):
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 10.5 Å, b = 12.3 Å, c = 15.8 Å, α = β = γ = 90° |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100 K |
| Data Collection | Bruker APEX II CCD diffractometer |
| Structure Solution | SHELXS-97 |
| Structure Refinement | SHELXL-97 |
| Final R-factor | < 5% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution, providing detailed information about the chemical environment and connectivity of atoms. For a molecule as complex as Maoecrystal V, a suite of 2D NMR experiments would be essential.
Experimental Workflow:
Key 2D NMR Experiments for Diterpenoid Structure Elucidation:
| Experiment | Information Provided |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically over 2-3 bonds). |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), crucial for connecting molecular fragments. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals through-space correlations between protons that are close to each other, providing information on stereochemistry. |
Microcrystal Electron Diffraction (MicroED)
MicroED is a rapidly emerging technique that utilizes an electron beam to determine the structure of nanocrystals, which are often too small for conventional X-ray diffraction.[2] This method is particularly advantageous for natural products that are difficult to crystallize into larger single crystals.
Experimental Workflow:
Key Experimental Considerations for MicroED of Small Molecules:
-
Sample Preparation: Nanocrystals can be prepared by various methods, including sonication of larger crystals or direct crystallization on the TEM grid.
-
Data Collection: Data is collected on a transmission electron microscope (TEM) equipped with a cryo-stage, with the crystal continuously rotated in the electron beam.
-
Data Processing: Standard crystallographic software can be used to process the electron diffraction data.
Conclusion
The structural elucidation of Maoecrystal V via single-crystal X-ray crystallography stands as a testament to the power of this technique for complex natural products. However, the advancements in NMR spectroscopy and the emergence of MicroED provide researchers with a powerful and complementary toolkit. While X-ray crystallography offers the most direct path to a 3D structure from a suitable crystal, NMR provides invaluable information about the molecule's behavior in solution. MicroED opens up new avenues for structural analysis of previously intractable samples, requiring only nanocrystals. The choice of technique will ultimately depend on the specific challenges presented by the natural product under investigation, with a multi-technique approach often providing the most comprehensive understanding of its molecular architecture and function.
References
A Comparative Analysis of Maoecrystal V and Cisplatin Cytotoxicity: A Guide for Researchers
An objective review of the cytotoxic profiles of the natural product Maoecrystal V and the conventional chemotherapeutic agent cisplatin (B142131), supported by experimental data and mechanistic insights.
This guide provides a detailed comparison of the cytotoxic properties of Maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx, and cisplatin, a cornerstone of cancer chemotherapy. While initial reports highlighted Maoecrystal V as a potent and selective cytotoxic agent, subsequent studies have contested these findings, creating a noteworthy topic for discussion within the drug discovery community. This document aims to present the available data objectively, detail the experimental methodologies used to assess cytotoxicity, and visualize the known and proposed mechanisms of action to aid researchers, scientists, and drug development professionals in their understanding of these two compounds.
Data Presentation: A Tale of Two Cytotoxicities
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the reported IC50 values for Maoecrystal V and cisplatin against various cancer cell lines.
It is crucial to note the significant controversy surrounding the cytotoxicity of Maoecrystal V. An initial 2004 report claimed potent and highly selective activity against the HeLa cell line.[1][2] However, a subsequent 2016 study, following the total synthesis of Maoecrystal V, reported a lack of any significant cytotoxicity in a panel of cancer cell lines.[3] This discrepancy is highlighted in the data presented below. Furthermore, a meta-analysis of cisplatin cytotoxicity data has revealed considerable variability in reported IC50 values across different studies, likely due to variations in experimental conditions.[4]
| Compound | Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| Maoecrystal V | HeLa | Cervical Cancer | ~0.05 | [1] |
| K562 | Leukemia | > 10 | ||
| A549 | Lung Cancer | > 10 | ||
| BGC-823 | Gastric Adenocarcinoma | > 10 | ||
| Various | Multiple | Virtually no cytotoxicity observed | **** | |
| Cisplatin | HeLa | Cervical Cancer | 2 - 40 (variable) | |
| A2780 | Ovarian Cancer | 1.9 - 9.52 | ||
| SKOV-3 | Ovarian Cancer | 2 - 40 (variable) | ||
| MDA-MB-231 | Breast Cancer | ~5 | ||
| T-47D | Breast Cancer | ~10 | ||
| MCF-7 | Breast Cancer | ~20 |
Experimental Protocols: Measuring Cell Viability
The cytotoxicity data presented above were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.
MTT Assay Protocol
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria. The resulting insoluble formazan can be solubilized and quantified by measuring its absorbance, which is directly proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Cell culture medium
-
Solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of sodium dodecyl sulfate (B86663) (SDS) in HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Maoecrystal V or cisplatin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanistic Insights: Signaling Pathways in Cytotoxicity
The following diagrams illustrate the established cytotoxic signaling pathway of cisplatin and the originally proposed, though now debated, pathway for Maoecrystal V.
References
Synthetic Maoecrystal V Analogs: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of synthetic Maoecrystal V and its analogs. It addresses the controversial initial reports of potent cytotoxicity and presents the current understanding based on studies of synthetic samples. This document aims to be an objective resource, supported by available data, to inform future research and development efforts in the field of complex natural product analogs.
Introduction
Maoecrystal V is a complex ent-kaurane diterpenoid that garnered significant attention following its isolation due to reports of potent and selective cytotoxic activity against human cervical cancer (HeLa) cells. This initial promise spurred numerous synthetic efforts to access this structurally intricate molecule. However, subsequent studies on synthetically derived, pure Maoecrystal V have challenged the initial biological findings, creating a noteworthy case in the field of natural product research. This guide summarizes the available data on Maoecrystal V and its synthetic analogs to provide a clear and objective comparison.
Comparative Biological Activity
The biological activity of synthetic Maoecrystal V and its known analog, Maoecrystal ZG, is summarized in the table below. The data highlights the significant discrepancy between the initially reported activity of isolated Maoecrystal V and the results from testing the synthetically produced compound.
| Compound | Cell Line | Reported IC50 | Corrected IC50 (Synthetic) | Reference |
| Maoecrystal V | HeLa | 20 ng/mL | No activity detected | [1] |
| K562 | > 10 µg/mL | No activity detected | [2][3] | |
| A549 | > 10 µg/mL | No activity detected | [2][3] | |
| BGC-823 | > 10 µg/mL | No activity detected | [2][3] | |
| Maoecrystal ZG | Various | Not initially reported | No growth inhibition at 10 µM | [2][4] |
| Maoecrystal Z | K562 | 2.9 µg/mL | Not available | [2][3] |
| MCF7 | 1.6 µg/mL | Not available | [2][3] | |
| A2780 | 1.5 µg/mL | Not available | [2][3] |
Key Findings:
-
Maoecrystal V: The initially reported potent and selective cytotoxicity (IC50 of 20 ng/mL against HeLa cells) has been contradicted by studies on the synthetic material, which showed no anticancer activity across numerous cell lines.[1] This discrepancy is a critical consideration for any future research on this natural product.
-
Maoecrystal ZG: This synthetic isomer of Maoecrystal V has been evaluated and showed no growth-inhibitory effects at a concentration of 10 µM.
-
Maoecrystal Z: This related natural product has demonstrated moderate cytotoxic activity against several cancer cell lines.
Experimental Protocols
Detailed experimental protocols for the original cytotoxicity assays of Maoecrystal V are not extensively published. However, a standard protocol for evaluating the cytotoxicity of a compound, such as the MTT assay, is provided below as a representative example of the methodology likely employed.
MTT Assay for Cytotoxicity
Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (Maoecrystal V analog) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compound is serially diluted in culture medium. The medium from the cell plates is removed and replaced with 100 µL of the medium containing various concentrations of the test compound. Control wells with medium and vehicle (DMSO) are also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: 100 µL of solubilization buffer is added to each well to dissolve the formazan crystals. The plate is left at room temperature in the dark for at least 2 hours.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways
While the exact mechanism of action for Maoecrystal V remains unconfirmed due to the conflicting activity reports, other ent-kaurane diterpenoids have been shown to induce apoptosis in cancer cells through caspase-dependent pathways. The following diagram illustrates a hypothetical signaling pathway that could be investigated for bioactive analogs, based on the known mechanisms of this compound class.
Caption: Hypothetical apoptotic signaling pathways for ent-kaurane diterpenoids.
Conclusion
The case of Maoecrystal V serves as a crucial reminder of the importance of verifying the biological activity of natural products with pure, synthetically derived samples. While the initial excitement surrounding Maoecrystal V's anticancer potential has been tempered by subsequent findings, the complex and unique architecture of this molecule continues to be of significant interest to the synthetic chemistry community. The lack of activity in the parent molecule and the single reported analog, Maoecrystal ZG, suggests that future efforts in this area should focus on the synthesis of diverse analogs to explore the structure-activity relationship and potentially uncover novel bioactive compounds. Further investigation into other related natural products, such as Maoecrystal Z, which has shown moderate activity, may also provide valuable insights for the design of new anticancer agents.
References
Safety Operating Guide
Proper Disposal Procedures for Maoecrystal B
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of Maoecrystal B waste should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic process of waste minimization, segregation, and proper containment and labeling, culminating in disposal through a certified hazardous waste management program.
Step 1: Waste Minimization
The most effective disposal strategy begins with minimizing waste generation. This can be achieved through:
-
Careful planning of experiments: Use only the necessary amount of this compound for the procedure.
-
Microscale techniques: Whenever possible, utilize microscale experimental setups to reduce the volume of chemical waste.
-
Inventory management: Maintain a clear and updated inventory to avoid ordering excess material that may expire and require disposal.
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste should be categorized and segregated as follows:
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weighing paper, gloves, filter paper), in a designated, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed liquid waste container.
-
Compatibility: As a diterpenoid, this compound is a non-halogenated organic compound. It should be segregated from halogenated organic wastes, strong acids, bases, and oxidizers.[1][2]
Step 3: Container Selection and Management
The choice of waste container is critical for safe storage and disposal.
| Container Type | Material | Requirements |
| Solid Waste | High-density polyethylene (B3416737) (HDPE) or other compatible plastic | Must have a secure, sealable lid. The container should be clearly labeled. |
| Liquid Waste | Borosilicate glass or chemically resistant plastic (e.g., HDPE) | Must have a leak-proof, screw-on cap.[3] Fill to no more than 80% capacity to allow for vapor expansion.[1] |
Containers must be kept closed except when adding waste.[3] The exterior of the container should be kept clean and free of contamination.
Step 4: Labeling
Accurate and detailed labeling of waste containers is a regulatory requirement and essential for safety.
| Label Information | Description |
| "Hazardous Waste" | The words "Hazardous Waste" must be clearly visible. |
| Chemical Name(s) | List the full chemical name: "this compound". For mixtures, list all constituents and their approximate concentrations. |
| Hazard Pictograms | Indicate the appropriate hazards (e.g., harmful, irritant). |
| Accumulation Start Date | The date when the first waste was added to the container. |
| Principal Investigator | Name and contact information of the responsible researcher. |
| Laboratory Information | Building and room number. |
Step 5: Storage
Store waste containers in a designated, well-ventilated, and secure area. Secondary containment, such as a larger, chemically resistant tray or bin, should be used to contain any potential leaks or spills. Segregate incompatible waste streams within the storage area.
Step 6: Disposal
Dispose of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Never dispose of chemical waste down the drain or in the regular trash.
Experimental Protocols for Decontamination
For decontaminating glassware or equipment that has come into contact with this compound, a triple rinse protocol is recommended.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent in which this compound is soluble (e.g., acetone, ethanol, ethyl acetate). Collect this first rinsate as hazardous waste.
-
Second Rinse: Repeat the rinse with fresh solvent and collect the rinsate in the same hazardous waste container.
-
Final Rinse: A third rinse with fresh solvent should be performed. This rinsate can also be collected as hazardous waste.
-
Drying: Allow the glassware to air-dry in a fume hood.
Once properly decontaminated, the glassware can be washed with soap and water for reuse. Empty containers that held pure this compound should be triple rinsed, the rinsate collected as hazardous waste, and the container defaced of its original label before disposal as regular solid waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Safeguarding Researchers: Essential Protocols for Handling Maoecrystal V
For Immediate Implementation by Laboratory Personnel
Personal Protective Equipment (PPE) and Engineering Controls
Given the cytotoxic potential of Maoecrystal V, a comprehensive approach to exposure prevention is mandatory. This involves a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of Maoecrystal V, including weighing, reconstitution, and aliquoting, must be performed in a certified chemical fume hood to prevent inhalation of any aerosols or particulates.
-
Restricted Access: The area where Maoecrystal V is handled should be clearly designated and access restricted to authorized personnel only.
Personal Protective Equipment (PPE): Standard laboratory attire (lab coat, long pants, closed-toe shoes) must be supplemented with the following PPE when handling Maoecrystal V:
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be worn over the cuff of the lab coat sleeve. Gloves must be changed immediately if contaminated or every 30-60 minutes during prolonged handling.
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn to protect the eyes from splashes.
-
Respiratory Protection: A NIOSH-approved N95 or higher-level respirator should be worn when handling the solid form of Maoecrystal V to prevent inhalation of fine particles.
-
Lab Coat: A disposable, solid-front, back-closing lab coat made of a low-permeability fabric is required. Cuffs should be elasticated to ensure a snug fit.
Quantitative Data and Safety Recommendations
The following table summarizes the available data for Maoecrystal V and outlines the key safety recommendations for its handling.
| Parameter | Data / Recommendation |
| Chemical Name | Maoecrystal V |
| CAS Number | 807630-42-8 |
| Molecular Formula | C₁₉H₂₂O₅ |
| Molecular Weight | 330.38 g/mol |
| Primary Hazard | Potentially Cytotoxic |
| Engineering Control | Certified Chemical Fume Hood |
| Gloves | Double, Chemotherapy-Rated Nitrile |
| Eye Protection | Chemical Safety Goggles or Face Shield |
| Respiratory Protection | N95 or higher (for solid form) |
| Gown | Disposable, Solid-Front, Low-Permeability |
Operational Plan for Safe Handling
A systematic approach to handling Maoecrystal V is crucial to minimize the risk of exposure. The following step-by-step plan should be integrated into your laboratory's standard operating procedures (SOPs).
-
Preparation and Planning:
-
Review this safety guide and any available literature on Maoecrystal V before beginning work.
-
Ensure all necessary PPE and spill cleanup materials are readily available.
-
Prepare the designated work area within the chemical fume hood by covering the surface with absorbent, plastic-backed paper.
-
-
Handling Procedures:
-
Don all required PPE before entering the designated handling area.
-
Carefully weigh the solid Maoecrystal V in the fume hood. Use a dedicated, labeled weighing vessel.
-
When dissolving the compound, add the solvent slowly to avoid splashing.
-
All containers holding Maoecrystal V must be clearly labeled with the compound name and a hazard warning (e.g., "Cytotoxic").
-
-
Post-Handling Procedures:
-
After handling, carefully remove the outer pair of gloves and dispose of them as cytotoxic waste.
-
Wipe down the work surface in the fume hood with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite (B82951) followed by sodium thiosulfate, or a commercially available cytotoxic drug decontamination agent), followed by a rinse with water.
-
Remove all other PPE before leaving the work area and dispose of it as cytotoxic waste.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All materials contaminated with Maoecrystal V must be treated as cytotoxic waste and disposed of according to institutional and local regulations.
-
Waste Segregation: All disposable items that have come into contact with Maoecrystal V, including gloves, lab coats, absorbent paper, pipette tips, and empty vials, must be segregated into clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.
-
Liquid Waste: Unused solutions of Maoecrystal V should be collected in a designated, sealed, and clearly labeled cytotoxic liquid waste container. Do not dispose of this waste down the drain.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with Maoecrystal V must be disposed of in a designated cytotoxic sharps container.
-
Final Disposal: Cytotoxic waste should be collected and disposed of by a licensed hazardous waste management company, typically via incineration.
Emergency Procedures
Spill Response:
-
Evacuate the immediate area and alert others.
-
If the spill is outside the fume hood, restrict access to the area.
-
Don appropriate PPE, including a respirator.
-
Cover the spill with absorbent pads from a cytotoxic spill kit.
-
Carefully clean the area, working from the outside in.
-
Decontaminate the spill area with an appropriate deactivating solution.
-
All cleanup materials must be disposed of as cytotoxic waste.
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Workflow for Safe Handling of Maoecrystal V
Caption: Workflow for the safe handling of Maoecrystal V in a laboratory setting.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
